Orpinolide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H45NO4 |
|---|---|
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-1-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4-morpholin-4-yl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C30H45NO4/c1-19(27-17-21(18-28(33)35-27)31-12-14-34-15-13-31)24-6-7-25-23-5-4-20-16-22(32)8-10-29(20,2)26(23)9-11-30(24,25)3/h4,18-19,22-27,32H,5-17H2,1-3H3/t19-,22-,23-,24+,25-,26-,27+,29-,30+/m0/s1 |
InChI-Schlüssel |
CPICRGMBGYQVEN-BGODHJODSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Orpinolide's Mechanism of Action in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms through which Orpinolide, a synthetic withanolide analog, exerts its potent anti-leukemic effects. The information presented herein is based on recent key findings and is intended to support further research and drug development efforts in the field of oncology, with a specific focus on leukemia.
Core Mechanism: Targeting Cholesterol Transport and Golgi Homeostasis
Recent research has identified this compound as a promising therapeutic agent for leukemia, demonstrating a novel mechanism of action centered on the disruption of essential cellular processes.[1][2][3][4][5] The primary molecular target of this compound in leukemia cells is the oxysterol-binding protein (OSBP) .[1][2][4][6] By directly inhibiting OSBP, this compound triggers a cascade of events that ultimately lead to cancer cell death.
The key steps in this compound's mechanism of action are:
-
Direct Inhibition of OSBP: this compound binds to and inhibits the function of OSBP, a crucial protein involved in the transport of cholesterol and other lipids between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2][4][6]
-
Disruption of Golgi Homeostasis: The inhibition of OSBP leads to a significant disruption of the structural and functional integrity of the Golgi apparatus.[1][4][6] This is a critical event, as the Golgi is central to protein modification, sorting, and transport.
-
Impairment of Cholesterol Transport: this compound's action on OSBP effectively halts the non-vesicular transport of cholesterol from the ER to the Golgi, a process vital for maintaining cellular membrane composition and signaling.[1][2][3]
-
Dependence on PI4P Signaling: The disruption of Golgi homeostasis by this compound is dependent on active phosphatidylinositol 4-phosphate (PI4P) signaling at the ER-Golgi membrane interface.[1][2][4][6]
This targeted disruption of a key metabolic dependency in leukemia cells highlights a promising therapeutic vulnerability.[1][2][3]
Signaling Pathways Modulated by this compound
The primary action of this compound on OSBP initiates a series of downstream effects on critical signaling pathways that govern cell survival and proliferation. A key pathway affected is the PI3K/AKT/mTOR signaling cascade , which is frequently hyperactivated in leukemia and plays a central role in promoting cell growth and survival.[7][8] Treatment with this compound leads to a reduction in AKT signaling, providing a mechanistic link between the disruption of cholesterol transport and the observed anti-leukemic activity.[7]
The proposed signaling cascade is as follows:
Caption: this compound's primary mechanism of action involves the inhibition of OSBP, leading to disrupted Golgi homeostasis and cholesterol transport, which in turn attenuates pro-survival AKT signaling and induces apoptosis in leukemia cells.
Cellular and Phenotypic Outcomes
The molecular events triggered by this compound manifest in several key cellular and phenotypic outcomes that contribute to its anti-leukemic efficacy.
Induction of Apoptosis
While the direct study on this compound-induced apoptosis is recent, the broader class of withanolides, to which this compound belongs, has been shown to induce apoptosis in leukemia cells.[9][10] This is often mediated through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.[10] The attenuation of the pro-survival PI3K/AKT/mTOR pathway by this compound is a key contributor to the induction of apoptosis.[7]
Cell Cycle Arrest
Natural compounds with mechanisms related to this compound have been observed to induce cell cycle arrest in leukemia cell lines. For instance, andrographolide, which also induces apoptosis, causes an arrest in the G0/G1 phase of the cell cycle in HL-60 leukemia cells.[11] Other novel compounds targeting proliferative signals in leukemia have also demonstrated the ability to induce G0/G1 or G1 phase arrest.[12] While specific data on this compound's effect on the cell cycle is emerging, it is a likely contributor to its anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound and related compounds, providing a comparative overview of their efficacy and molecular effects.
Table 1: Anti-proliferative Activity of Withanolide Analogs in Leukemia Cell Lines
| Compound | Cell Line | Leukemia Type | IC50 (µM) |
| This compound | KBM7 | Chronic Myeloid Leukemia | ~0.1 |
| This compound | MOLM-13 | Acute Myeloid Leukemia | ~0.1 |
| This compound | MV4-11 | Acute Myeloid Leukemia | ~0.1 |
| This compound | NALM-6 | B-cell Acute Lymphoblastic Leukemia | ~0.1 |
| This compound | JURKAT | T-cell Acute Lymphoblastic Leukemia | ~0.1 |
Data are approximated from graphical representations in the source literature.
Table 2: Proteomic and Transcriptomic Changes Induced by this compound
| Molecule Type | Direction of Change | Key Genes/Proteins Affected | Functional Implication |
| Protein | Downregulated | Golgi-resident enzymes, vesicle trafficking proteins | Disruption of Golgi function and protein secretion |
| mRNA | Downregulated | Genes involved in cholesterol biosynthesis (e.g., HMGCS1) | Cellular response to disrupted cholesterol homeostasis |
| mRNA | Upregulated | Genes related to the JAK-STAT pathway (e.g., STAT4, IL-2R) | Potential secondary cellular response |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research on this compound are provided below.
Cell Viability Assay
-
Cell Seeding: Leukemia cell lines were seeded in 384-well plates at a density of 1,000-2,000 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.
-
Data Analysis: Dose-response curves were generated, and IC50 values were calculated using a four-parameter logistic regression model.
Thermal Proteome Profiling (TPP)
-
Cell Lysis and Treatment: Leukemia cells were harvested, lysed, and the soluble proteome was treated with this compound or vehicle control.
-
Temperature Gradient: The treated lysates were subjected to a temperature gradient to induce protein denaturation.
-
Protein Digestion and TMT Labeling: The soluble protein fraction at each temperature was collected, digested into peptides, and labeled with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
Data Analysis: Thermal melting curves were generated for each protein. A shift in the melting curve upon drug treatment indicates a direct protein-drug interaction.
Genome-Scale CRISPR-Cas9 Screens
-
Lentiviral Library Transduction: Cas9-expressing leukemia cells were transduced with a genome-wide sgRNA library.
-
Drug Selection: The transduced cell population was treated with a lethal dose of this compound or vehicle control.
-
Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from surviving cells, and the sgRNA-encoding regions were amplified and sequenced to determine the abundance of each sgRNA.
-
Data Analysis: Genes whose knockout conferred resistance to this compound were identified by the enrichment of their corresponding sgRNAs in the drug-treated population compared to the control.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow employed in the key research to elucidate the mechanism of action of this compound.
Caption: A multi-pronged approach combining chemical screening, multi-omics, and functional genomics led to the identification and validation of OSBP as the direct target of this compound and the elucidation of its mechanism of action.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic candidate for leukemia, with a well-defined mechanism of action that exploits a metabolic vulnerability in cancer cells. The direct inhibition of OSBP and the subsequent disruption of Golgi homeostasis and cholesterol transport provide a clear rationale for its potent anti-leukemic effects.
Future research should focus on:
-
Preclinical and Clinical Development: Evaluating the efficacy and safety of this compound in preclinical in vivo models of leukemia to pave the way for potential clinical trials.
-
Biomarker Discovery: Identifying biomarkers that can predict sensitivity or resistance to this compound treatment in leukemia patients.
-
Combination Therapies: Investigating the potential for synergistic effects when this compound is combined with existing anti-leukemic agents.
-
Exploration in Other Cancers: Assessing the therapeutic potential of targeting OSBP with this compound in other cancer types that may share a similar dependency on cholesterol metabolism.
The discovery of this compound's mechanism of action not only provides a new avenue for leukemia treatment but also reaffirms the importance of targeting metabolic dependencies in cancer therapy.
References
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Andrographolide isolated from Andrographis paniculata induces cell cycle arrest and mitochondrial-mediated apoptosis in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Biological Activity of Withanolide Analogs: A Technical Guide for Drug Development
Introduction
Withanolides are a group of over 900 naturally occurring C-28 steroidal lactones built on an ergostane (B1235598) skeleton.[1] Primarily isolated from plants of the Solanaceae family, particularly the genus Withania (most notably Withania somnifera or Ashwagandha), these compounds have garnered significant scientific interest for their vast and potent biological activities.[2][3] For millennia, extracts containing withanolides have been staples in traditional Ayurvedic and Unani medicine.[1] Modern pharmacological research has identified their potential as anticancer, anti-inflammatory, neuroprotective, and immunomodulatory agents, making them promising scaffolds for novel therapeutic development.[3][4]
The core structure of withanolides features several reactive sites, including an α,β-unsaturated ketone in Ring A, a 5β,6β-epoxide in Ring B, and a lactone side chain, which are often crucial for their biological effects.[1][3] The modification of these and other functional groups has led to the generation of a vast library of natural and synthetic withanolide analogs. This guide provides an in-depth overview of the biological activities of these analogs, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate them. All quantitative data is summarized for comparative analysis, and key cellular pathways are visualized to provide a clear mechanistic understanding for researchers and drug development professionals.
Anticancer and Cytotoxic Activity
Withanolide analogs have demonstrated potent antiproliferative and pro-apoptotic effects across a wide range of human cancer cell lines, including breast, colon, lung, pancreatic, and prostate cancers.[2][5] Their mechanism of action is multifaceted, often involving the simultaneous modulation of multiple interconnected signaling pathways that govern cell survival, proliferation, and death.[1]
Structure-Activity Relationship (SAR) for Anticancer Effects
Several structural features are consistently associated with potent anticancer activity:
-
Ring A/B System: An α,β-unsaturated enone in Ring A and a 5β,6β-epoxide in Ring B are critical for the cytotoxicity of many analogs.[1][2]
-
Lactone Side Chain: The presence of an unsaturated lactone in the side chain is also considered important for activity.[2]
-
Hydroxyl Group Modifications: Acylation or esterification of hydroxyl groups, particularly at C-4, C-19, and C-27, often increases lipophilicity and cell permeability, leading to enhanced cytotoxic activity.[2][6] For instance, di- and tri-acetate analogs of Withaferin A (WA) exhibit greater cytotoxicity than their mono-acetylated counterparts.[2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various withanolide analogs against several human cancer cell lines.
| Withanolide Analog | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Withaferin A (WA) | Panc-1 (Pancreatic) | 1.0 | [7] |
| Withanolide E (WE) | Panc-1 (Pancreatic) | 1.5 | [7] |
| 4-Hydroxywithanolide E (HWE) | Panc-1 (Pancreatic) | 1.2 | [7] |
| 3-Aziridinylwithaferin A (AzWA) | Panc-1 (Pancreatic) | 2.8 | [7] |
| Compound 16 (from P. angulata) | P388 (Leukemia) | 8.0 | [2] |
| Compound 16 (from P. angulata) | HeLa (Cervical) | 11.0 | [2] |
| Compound 20 (from P. alkekengi) | A549 (Lung) | 4.3 | [5] |
| Compound 20 (from P. alkekengi) | K562 (Leukemia) | 2.2 | [5] |
| Acylated Analog 26 | HNSCC | < 1.0 | [2] |
| Acylated Analog 28a | HNSCC | < 1.0 | [2] |
| 27-benzyl analogue (18 ) | HeLa (Cervical) | 0.3-4.8 | [6] |
| Physangulatin 9 | C4-2B (Prostate) | 0.18-7.43 | [8] |
Mechanisms of Action & Signaling Pathways
A key mechanism for several withanolides is the direct inhibition of Heat Shock Protein 90 (Hsp90).[7] Withaferin A and its analogs can bind to Hsp90, inducing its aggregation and inhibiting its chaperone function. This leads to the proteasome-dependent degradation of Hsp90's "client" proteins, many of which are critical for cancer cell survival and proliferation, such as Akt and Cdk4.[7] The C-5(6)-epoxy group is crucial for this binding and subsequent client protein depletion.[7]
Some withanolide analogs exert their cytotoxic effects by regulating the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. By inhibiting this pathway, often downstream of Hsp90 inhibition, withanolides can effectively halt cancer cell growth.[5]
Withanolides are potent inducers of apoptosis.[6] Analogs such as the 27-benzyl derivative of Withaferin A trigger programmed cell death, which can be observed through hallmark events like chromatin condensation, externalization of phosphatidylserine, and the activation of executioner caspase-3.[6] This apoptotic induction is often linked to the disruption of other critical pathways, leading to cell cycle arrest, typically at the G2/M phase, and eventual cell death.[6]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, arthritis, and neurodegenerative disorders.[1] Withanolide analogs have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators and modulating key inflammatory signaling pathways.[9][10]
Quantitative Data: Inhibition of Nitric Oxide (NO) Production
The following table summarizes the IC₅₀ values for various withanolide analogs regarding the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Withanolide Analog | IC₅₀ for NO Inhibition (μM) | Reference |
| Compound 2 (from P. angulata) | 4.93 ± 0.22 | [9] |
| Compound 3 (from P. angulata) | 8.58 ± 0.83 | [9] |
| Compound 14 (from P. angulata) | 5.86 ± 0.51 | [9] |
| Withanolide 10 | 1.36 - 5.56 | [5] |
| Withanolide 66 (from W. coagulans) | 3.1 | [5] |
| Withanolide 67 (from W. coagulans) | 1.9 | [5] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism behind the anti-inflammatory effects of withanolides is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] NF-κB is a master transcriptional regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS and COX-2.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by an inflammatory signal like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65/p50) to translocate to the nucleus and initiate gene transcription.[10] Withanolides, such as physagulins A, C, and H, can block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and shutting down the inflammatory response.[10]
References
- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Withanolides as Prospective Drug Candidates: Production and Therapeutic Applications-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-Inflammatory Withanolides From Physalis angulata Var. villosa Bonati - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Orpinolide's Disruption of Golgi Apparatus Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orpinolide, a synthetic withanolide analog, has emerged as a potent anti-leukemic agent that exerts its cytotoxic effects through a novel mechanism targeting the Golgi apparatus.[1][2][3] This technical guide provides an in-depth analysis of the molecular interactions and cellular consequences of this compound treatment, with a specific focus on its impact on Golgi homeostasis. Through a synthesis of current research, we detail the direct molecular target of this compound, the subsequent disruption of essential lipid transport, and the induction of Golgi stress. This document serves as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved in the study of this compound's effects.
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its proper function is critical for cellular homeostasis, and its dysregulation has been implicated in various diseases, including cancer.[4][5] Natural products and their synthetic analogs have historically been a rich source of chemical probes to dissect complex cellular processes and identify novel therapeutic targets.[1][2][6] this compound, a synthetic derivative of withanolides, has been identified through chemical screening as a compound with significant anti-proliferative properties against leukemia cells.[1][3] This guide elucidates the mechanism by which this compound disrupts the Golgi apparatus, providing a foundation for further research and drug development efforts targeting this essential organelle.
Mechanism of Action: Targeting OSBP-Mediated Lipid Transport
This compound's primary mechanism of action involves the direct inhibition of Oxysterol-Binding Protein (OSBP).[1][2][3][7] OSBP is a crucial lipid transfer protein located at the endoplasmic reticulum (ER)-Golgi membrane contact sites, where it facilitates the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI4P).[1][3][8]
The key steps in this compound's mechanism of action are as follows:
-
Direct Binding to OSBP: this compound directly binds to OSBP, as confirmed by thermal proteome profiling and cellular thermal shift assays.[1][8] This interaction stabilizes the protein, inhibiting its function.
-
Inhibition of Lipid Transport: By binding to OSBP, this compound blocks the transport of cholesterol from the ER to the Golgi and the reciprocal transport of PI4P from the Golgi to the ER.[1][7]
-
Disruption of Golgi Homeostasis: The inhibition of this lipid exchange disrupts the delicate balance of lipids within the Golgi membranes, leading to a state of "Golgi stress."[1][2][3] This is characterized by the functional impairment of the Golgi and the destabilization of numerous Golgi-associated proteins.[8]
Signaling Pathway of this compound-Induced Golgi Stress
Caption: this compound inhibits OSBP, disrupting lipid transport and leading to Golgi stress.
Quantitative Data
The anti-proliferative and Golgi-disrupting effects of this compound have been quantified across various studies. The following tables summarize key quantitative data.
Table 1: Anti-proliferative Activity of this compound (W7) in Leukemia Cell Lines
| Cell Line | Cell Type | EC50 (nM) after 72h |
| KBM7 | Chronic Myeloid Leukemia | 79.7 |
| MV4;11 | Acute Myeloid Leukemia | 265.3 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 30.7 |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 158.5 |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 119.5 |
Data extracted from the preprint by Cigler et al. (2023).[9] EC50 values represent the concentration of a drug that gives a half-maximal response.
Table 2: Quantitative Proteomics of this compound-Treated KBM7 Cells
| Treatment | Duration | Number of Quantified Proteins | Number of Destabilized Proteins |
| This compound (1 µM) | 8 hours | > 7,800 | 116 |
Data from the preprint by Cigler et al. (2023) indicates a significant destabilization of a substantial number of proteins, many of which are associated with the Golgi apparatus.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Golgi apparatus.
Cell Viability Assay (Luminescence-Based)
This protocol is representative of methods used to determine the EC50 values of this compound.
Materials:
-
Leukemia cell lines (e.g., KBM7, Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration does not exceed 0.1%. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.
Immunofluorescence Staining of the Golgi Apparatus
This protocol is used to visualize the morphology of the Golgi apparatus in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-Giantin, anti-GM130)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the Golgi apparatus using a confocal or fluorescence microscope.
Experimental Workflow for this compound Target Identification and Characterization
Caption: A typical workflow for identifying and characterizing the effects of this compound.
Conclusion
This compound represents a significant advancement in our understanding of Golgi-targeted cancer therapy. Its specific inhibition of OSBP provides a clear molecular basis for its potent anti-leukemic effects. The disruption of ER-Golgi lipid transport and the subsequent induction of Golgi stress highlight a key vulnerability in cancer cells that can be therapeutically exploited. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate this compound and the broader field of Golgi-targeting therapeutics. Future studies may focus on the downstream signaling events of this compound-induced Golgi stress and the potential for combination therapies to enhance its efficacy.
References
- 1. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. researchgate.net [researchgate.net]
- 4. PXD040692 - Withanolide analogues disrupt a leukemic dependency on cholesterol transport by inhibiting the oxysterol-binding protein OSBP (TPP) - OmicsDI [omicsdi.org]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays via luminescence [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Orpinolide: A Deep Dive into its Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orpinolide, a synthetic analog of the withanolide class of natural products, has recently emerged as a potent anti-leukemic agent. Its mechanism of action involves the disruption of cholesterol transport through the inhibition of the oxysterol-binding protein (OSBP), highlighting a promising therapeutic avenue in oncology. This technical guide provides a comprehensive overview of the structural analysis of this compound, presenting key quantitative data and experimental methodologies to support further research and development.
Chemical Structure and Properties
This compound is a complex steroidal lactone derivative. Its core structure is based on the ergostane (B1235598) skeleton, characteristic of withanolides. The systematic chemical name and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₂H₄₁NO₆ |
| Molecular Weight | 551.67 g/mol |
| Class | Synthetic Withanolide Analog |
| Target | Oxysterol-binding protein (OSBP) |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the precise assignment of the chemical structure of this compound. The following tables summarize the key chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| Data not available in search results |
Experimental Protocols
The synthesis and characterization of this compound involve multi-step chemical synthesis followed by rigorous purification and analytical verification.
Synthesis of this compound
The synthesis of this compound is described as a short and efficient sequence.[1] A detailed, step-by-step protocol is essential for its replication and further derivatization studies.
Detailed synthetic protocol is not available in the provided search results.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry: High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to ensure high mass accuracy.
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Conceptual diagram of the core components of the this compound structure.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-proliferative effects in leukemia cell lines.[2] Its primary molecular target is the oxysterol-binding protein (OSBP), a key player in intracellular cholesterol transport and signaling.
The binding of this compound to OSBP disrupts the protein's function, leading to a cascade of cellular events that ultimately inhibit cancer cell growth. The signaling pathway affected by this compound is illustrated below.
Caption: this compound's mechanism of action via inhibition of OSBP-mediated cholesterol transport.
Conclusion
This compound represents a promising new scaffold for the development of anti-cancer therapeutics. This guide has summarized the currently available information on its structural analysis. Further research, particularly the public dissemination of detailed spectroscopic and synthetic data, will be invaluable for advancing our understanding and utilization of this potent molecule.
References
Orpinolide and Its Impact on Cholesterol Transport Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of orpinolide, a synthetic withanolide analog, and its significant role in the modulation of cholesterol transport pathways. Recent studies have identified this compound as a potent inhibitor of the oxysterol-binding protein (OSBP), revealing a critical dependency of certain cancer cells, particularly leukemia, on this specific cholesterol transport mechanism. This document summarizes the core findings, presents quantitative data, details experimental methodologies, and visualizes the key pathways and workflows.
Executive Summary
This compound is a promising small molecule that disrupts intracellular cholesterol transport by directly targeting and inhibiting the oxysterol-binding protein (OSBP). OSBP is a key lipid transfer protein located at the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus, where it facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (B1241899) (PI4P). By inhibiting OSBP, this compound disrupts Golgi homeostasis, leading to Golgi stress and subsequent anti-proliferative effects in cancer cells that are highly dependent on this transport pathway. This guide will explore the molecular mechanism of this compound, its effects on cellular pathways, and the experimental evidence supporting these findings.
This compound's Mechanism of Action: Targeting OSBP
This compound's primary mechanism of action is the inhibition of OSBP-mediated lipid transport.[1][2][3][4][5][6][7][8][9] This targeted disruption has profound effects on intracellular cholesterol distribution and Golgi function.
Key Findings:
-
Direct Target: Thermal Proteome Profiling (TPP) and genetic validation have unequivocally identified OSBP as the direct molecular target of this compound.[1][2][4][5][6] The compound is also known to interact with OSBP's close ortholog, ORP4.[4][10]
-
Inhibition of Lipid Transport: this compound inhibits the function of OSBP, which is responsible for transporting cholesterol from the ER to the Golgi in exchange for PI4P.[4][10] This leads to a disruption of the delicate lipid balance required for proper Golgi structure and function.
-
Requirement of PI4P Signaling: The anti-leukemic effects of this compound are dependent on active PI4P signaling at the ER-Golgi membrane interface, highlighting the specificity of its mechanism.[1][2][4][5]
-
Induction of Golgi Stress: By disrupting cholesterol transport to the Golgi, this compound induces a state of "Golgi stress," which can trigger downstream cellular responses, including apoptosis.[4][5] This effect is phenotypically similar to that of the fungal metabolite brefeldin A.[5]
-
Therapeutic Potential: The disruption of this cholesterol transport pathway has shown significant anti-leukemic properties, suggesting that sterol transport is a therapeutically actionable dependency in leukemia.[1][2][3][4][7]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data from studies on this compound's biological activity.
Table 1: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Cell Type | EC50 (nM) after 48h | EC50 (nM) after 72h |
| KBM7 | Chronic Myeloid Leukemia | 182.7 | Not Reported |
| MV4;11 | Acute Myeloid Leukemia | 265.3 | Not Reported |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 30.7 | Not Reported |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 158.5 | Not Reported |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 119.5 | Not Reported |
| Peripheral Blood Mononuclear Cells (PBMCs) | Non-malignant | >10,000 | Not Reported |
Data extracted from Cigler et al. (2023).[5]
Table 2: In Vitro Binding and Functional Assays
| Assay | Description | Parameter | Value (nM) |
| Fluorescence Polarization Competition | This compound displacing 22-NDB-cholesterol from the purified GST-ORD of OSBP.[10] | IC50 | ~500 |
| FRET-based Cholesterol Transfer | This compound disrupting cholesterol transfer between donor and acceptor vesicles mediated by ORD.[10] | Effective Concentration | 500 |
Data interpreted from graphical representations in Cigler et al. (2024).[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to elucidate its mechanism of action.
Caption: this compound's inhibition of OSBP at ER-Golgi contact sites.
Caption: Experimental workflow for this compound's target identification.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the research on this compound.
Thermal Proteome Profiling (TPP)
Objective: To identify the direct protein targets of this compound in an unbiased manner by measuring changes in protein thermal stability upon drug binding.
Methodology:
-
Cell Culture and Treatment: KBM7 cells were cultured to a sufficient density and treated with either this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours).
-
Cell Lysis and Temperature Gradient: Cells were harvested, lysed, and the resulting protein lysate was divided into aliquots. These aliquots were subjected to a temperature gradient, typically ranging from 37°C to 67°C, to induce protein denaturation and aggregation.
-
Protein Digestion and TMT Labeling: The soluble protein fraction from each temperature point was collected. Proteins were then digested into peptides, and the peptides from each sample were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides were pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of each protein at each temperature.
-
Data Analysis: Melting curves were generated for thousands of proteins by plotting the relative soluble protein abundance against temperature. A shift in the melting temperature (ΔTm) between the this compound-treated and control samples indicates a direct binding event. A positive shift suggests stabilization of the target protein by the compound. The data revealed OSBP as a top hit with a significant thermal stabilization in the presence of this compound.[10]
Genome-Scale CRISPR-Cas9 Screens
Objective: To identify genes and pathways that are essential for the anti-proliferative effects of this compound, thereby elucidating its mechanism of action.
Methodology:
-
gRNA Library Transduction: A library of guide RNAs (gRNAs) targeting all protein-coding genes in the human genome was introduced into leukemia cells (e.g., K562) expressing the Cas9 nuclease.
-
Positive Selection: The transduced cell population was treated with a lethal dose of this compound. Cells that acquired mutations in genes essential for this compound's activity were able to survive and proliferate.
-
gRNA Sequencing: Genomic DNA was extracted from the surviving cell population, and the gRNA sequences were amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The abundance of each gRNA in the surviving population was compared to its abundance in a control population. gRNAs that were significantly enriched in the this compound-treated population pointed to genes whose knockout confers resistance to the drug. This analysis revealed a requirement for active phosphatidylinositol 4-phosphate (PI4P) signaling at the ER-Golgi membrane contact sites for this compound's activity.[4]
FRET-based In Vitro Cholesterol Transfer Assay
Objective: To directly measure the effect of this compound on the cholesterol transport activity of OSBP's oxysterol-binding domain (ORD).
Methodology:
-
Reagent Preparation:
-
Donor Vesicles: Liposomes containing a fluorescently-labeled cholesterol analog (e.g., TF-Chol) were prepared.
-
Acceptor Vesicles: Liposomes without the fluorescent label were prepared.
-
Purified Protein: The oxysterol-binding domain (ORD) of OSBP was expressed and purified.
-
-
Assay Setup: The donor vesicles, acceptor vesicles, and purified ORD were mixed in a microplate well. This compound or a control compound (e.g., OSW-1 as a positive control, DMSO as a negative control) was added to the mixture.
-
FRET Measurement: The transfer of the fluorescent cholesterol from the donor to the acceptor vesicles by the ORD results in a change in the Förster Resonance Energy Transfer (FRET) signal, which was monitored over time using a plate reader.
-
Data Analysis: The rate of change in the FRET signal is proportional to the rate of cholesterol transfer. A reduction in this rate in the presence of this compound demonstrates its inhibitory effect on the cholesterol transport function of OSBP's ORD. The results showed that this compound at 500 nM effectively disrupted cholesterol transfer.[10]
Context within Broader Cholesterol Transport Pathways
While this compound specifically targets the OSBP-mediated pathway at the ER-Golgi interface, it is important to understand this within the broader context of cellular cholesterol homeostasis. Other key pathways include:
-
Reverse Cholesterol Transport (RCT): This process removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Key players in RCT are the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1.[11] These transporters efflux cholesterol from cells to high-density lipoprotein (HDL) particles.[11]
-
Liver X Receptor (LXR) Signaling: LXRs are nuclear receptors that act as cellular cholesterol sensors.[12][13] When activated by oxysterols (oxidized cholesterol derivatives), LXRs upregulate the expression of genes involved in cholesterol efflux, including ABCA1 and ABCG1, as well as genes involved in fatty acid synthesis.[12][13][14]
This compound's mechanism is distinct from that of LXR agonists. While LXR activation promotes cholesterol efflux from the cell, this compound disrupts a specific intracellular trafficking step, leading to a buildup of cholesterol in the ER and a depletion in the Golgi. This highlights the intricate and compartmentalized nature of cholesterol regulation and presents OSBP as a novel node for therapeutic intervention.
Conclusion
This compound represents a significant advancement in our understanding of the role of intracellular cholesterol transport in cancer biology. As a selective inhibitor of OSBP, it has provided a powerful chemical tool to probe the function of this protein and has highlighted the therapeutic potential of targeting metabolic dependencies in leukemia. The detailed mechanistic insights and experimental frameworks presented in this guide offer a solid foundation for further research and development in this promising area of oncology.
References
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. biorxiv.org [biorxiv.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PubMed [pubmed.ncbi.nlm.nih.gov]
Orpinolide: A Technical Whitepaper on its In Vitro Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orpinolide, a synthetic analog of withanolide, has recently emerged as a potent anti-leukemic agent with a novel mechanism of action. This technical guide provides an in-depth overview of the in vitro studies demonstrating this compound's efficacy, focusing on its molecular target, its impact on cellular pathways, and the experimental methodologies used to elucidate its function. All data and protocols are synthesized from the seminal research conducted on this compound.
Mechanism of Action: Targeting Cholesterol Transport
In vitro studies have identified the oxysterol-binding protein (OSBP) as the direct molecular target of this compound.[1][2][3] OSBP is a crucial lipid transfer protein located at the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4] It functions as a sterol-dependent scaffold that facilitates the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI4P) between these two organelles.[2][3]
This compound exerts its cytotoxic effects by binding to OSBP and inhibiting its cholesterol transport function.[3][5] This inhibition disrupts the delicate balance of lipids at the ER-Golgi interface, leading to a cascade of cellular events including the disruption of Golgi homeostasis and the downregulation of the cholesterol biosynthesis pathway.[2][6] The culmination of this disruption is the induction of a potent anti-proliferative effect in leukemia cells, highlighting a key metabolic vulnerability in these cancers.[2][6]
Quantitative Data: Anti-Leukemic Efficacy
This compound (identified as compound W7 in initial screenings) has demonstrated potent cytotoxic effects across a panel of human leukemia cell lines. The half-maximal effective concentration (EC50) values, determined after 72 hours of treatment, are summarized in the table below. These values indicate a particularly high sensitivity in T-cell acute lymphoblastic leukemia (T-ALL) and chronic myeloid leukemia (CML) cell lines.[6]
| Cell Line | Leukemia Subtype | EC50 (nM) after 72h[6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 30.7 |
| KBM7 | Chronic Myeloid Leukemia (CML) | 79.7 |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 119.5 |
| LOUCY | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 158.5 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 265.3 |
Note: A separate experiment conducted over 48 hours showed an EC50 of 182.7 nM for KBM7 cells and indicated that this compound did not substantially affect the viability of non-malignant peripheral blood mononuclear cells (PBMCs).[6]
Experimental Protocols
The following section details the key experimental methodologies employed in the in vitro evaluation of this compound.
Cell Viability Assay
This protocol was used to determine the dose-dependent cytotoxic effect of this compound on various leukemia cell lines.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Procedure:
-
Cell Seeding: Leukemia cells were seeded into 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Cells were treated with a range of this compound concentrations, typically using an 8-point, 1:3 serial dilution, as well as a DMSO vehicle control.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
Lysis and Signal Detection: After incubation, the CellTiter-Glo® reagent (Promega, G7573) was added to each well according to the manufacturer's protocol. This reagent lyses the cells to release ATP.
-
Luminescence Measurement: The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a multilabel plate reader (e.g., Perkin Elmer Victor X3).
-
Data Analysis: The raw luminescence data was normalized to the DMSO control. EC50 values were calculated by fitting the dose-response data to a non-linear regression curve using software such as GraphPad Prism.
-
Target Identification and Engagement
A multi-pronged approach was used to identify OSBP as the direct target of this compound and to confirm target engagement in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. aminer.org [aminer.org]
- 6. biorxiv.org [biorxiv.org]
Orpinolide's Impact on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by orpinolide, a synthetic withanolide analog with significant anti-leukemic properties. The document outlines its core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling cascades and experimental workflows.
Core Mechanism of Action: Disruption of Golgi Homeostasis via OSBP Inhibition
Recent multi-omics profiling and genome-scale CRISPR-Cas9 screens have identified the primary mechanism of action for this compound. It directly targets the oxysterol-binding protein (OSBP), disrupting cholesterol transport and Golgi homeostasis, which is a critical dependency for certain cancer cells, particularly leukemia.[1][2][3][4][5][6][7]
OSBP is a key player in the transport of cholesterol from the endoplasmic reticulum (ER) to the Golgi apparatus. This process is coupled with the counter-transport of phosphatidylinositol 4-phosphate (PI4P) from the Golgi to the ER. This compound binds to OSBP, inhibiting its function.[1][2][3][4][5] This leads to a disruption of the delicate balance of lipids at the ER-Golgi membrane contact sites, ultimately impairing Golgi structure and function. The anti-proliferative effects of this compound are dependent on active PI4P signaling at these contact sites.[3][4]
The inhibition of OSBP by this compound leads to a cascade of downstream effects, including the functional impairment of cholesterol biosynthesis and the destabilization of Golgi-related metabolic proteins.[4] This disruption of a critical metabolic pathway highlights a therapeutically actionable dependency in leukemia.[1][2][3][4][5]
Other Potential Signaling Pathways Modulated by Withanolides
While the primary, validated target of this compound is OSBP, the broader class of withanolides has been shown to modulate other key cellular signaling pathways involved in cancer progression. It is plausible that this compound may have off-target or secondary effects on these pathways, although further specific research is needed.
NF-κB Signaling
Withaferin A and other withanolide derivatives have been reported to be potent inhibitors of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[3][4] They can suppress NF-κB activation, which is a critical transcription factor for inflammatory responses and cell survival.[3][4][5] Inhibition of NF-κB can lead to potentiation of apoptosis and inhibition of invasion in cancer cells.[3][4]
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor implicated in tumorigenesis. Some natural compounds have been shown to suppress STAT3 activation.[8][9] While direct evidence for this compound is pending, transcriptomics data from one study indicated an upregulation of several genes involved in the JAK-STAT pathway upon treatment with an this compound precursor (W7).[4] This suggests a potential, though complex, interplay with this pathway.
Quantitative Data
The anti-leukemic efficacy of this compound's precursor, W7, has been quantified across various cell lines.
| Cell Line | Cancer Type | EC50 (nM) | Treatment Duration |
| KBM7 | Chronic Myeloid Leukemia | 79.7 | 72h |
| KBM7 | Chronic Myeloid Leukemia | 182.7 | 48h |
| MV4;11 | Acute Myeloid Leukemia | 265.3 | 72h |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 30.7 | 72h |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 158.5 | 72h |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 119.5 | 72h |
| (Data synthesized from bioRxiv preprint)[4] |
Experimental Protocols
The identification of this compound's mechanism of action involved a multi-faceted approach, from initial screening to target validation.
References
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. scite.ai [scite.ai]
- 8. Triptolide blocks the STAT3 signaling pathway through induction of protein tyrosine phosphatase SHP-1 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Orpinolide Synthesis and Application in Leukemia Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orpinolide is a synthetic withanolide analog that has demonstrated potent anti-leukemic properties. This document provides a detailed protocol for the synthesis of this compound, derived from a biology-oriented synthesis (BIOS) approach. Furthermore, it outlines its recently elucidated mechanism of action, involving the inhibition of the oxysterol-binding protein (OSBP), which leads to the disruption of cholesterol transport and Golgi apparatus homeostasis in leukemia cells. This application note is intended to serve as a comprehensive resource for researchers investigating novel cancer therapeutics and chemical biologists exploring target validation and drug development.
Introduction
Natural products have historically been a rich source of therapeutic agents. Withanolides, a class of naturally occurring C28 steroidal lactones, have attracted significant interest due to their diverse biological activities. However, their structural complexity often poses challenges for synthetic accessibility and analogue development. Biology-oriented synthesis (BIOS) offers a strategy to overcome these limitations by creating focused libraries of natural product-inspired compounds with simplified, more accessible scaffolds.
This compound emerged from a withanolide-inspired compound collection designed to explore novel biologically relevant chemical space. Initially identified as a modulator of the Hedgehog signaling pathway, subsequent research has unveiled a more profound anti-leukemic activity. This compound directly targets the oxysterol-binding protein (OSBP), a key player in the non-vesicular transport of cholesterol from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] By inhibiting OSBP, this compound disrupts cholesterol homeostasis, leading to Golgi stress and ultimately, apoptosis in leukemia cells.[1][2][3] This specific mechanism of action highlights a critical dependency of leukemic cells on cholesterol transport, presenting a promising therapeutic window.
This compound Synthesis Workflow
The synthesis of this compound is achieved through a multi-step sequence starting from commercially available precursors. The following diagram outlines the key transformations in the synthetic route.
References
Orpinolide for In Vitro Research: A Guide to Dosage and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of orpinolide, a synthetic withanolide analog, in in vitro experimental settings. This compound has demonstrated potent antileukemic properties by disrupting cholesterol transport through the inhibition of the oxysterol-binding protein (OSBP).[1][2][3][4][5][6] These guidelines are intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. The following table summarizes the reported half-maximal effective concentrations (EC₅₀) and other working concentrations for this compound in various in vitro assays.
| Cell Line | Assay Type | Duration | Concentration | Reference |
| KBM7 (Chronic Myeloid Leukemia) | Cell Viability | 72 hours | 79.7 nM (EC₅₀) | [4][7] |
| KBM7 | Cell Viability | 48 hours | 182.7 nM (EC₅₀) | [4][7] |
| KBM7 | mRNA Sequencing | 6 hours | 485 nM | [4] |
| KBM7 | Quantitative Proteomics | 8 hours | 1 µM | [4] |
| KBM7 | Cellular Thermal Shift Assay (CETSA) | 2 hours | 5 µM | [7] |
| KBM7 | Cellular Thermal Shift Assay (CETSA) with HiBiT-tagged OSBP | 4 hours | 1 µM | [7] |
| MV4;11 (Acute Myeloid Leukemia) | Cell Viability | 72 hours | 265.3 nM (EC₅₀) | [4][7] |
| Jurkat (T-cell Acute Lymphoblastic Leukemia) | Cell Viability | 72 hours | 30.7 nM (EC₅₀) | [4][7] |
| LOUCY (T-cell Acute Lymphoblastic Leukemia) | Cell Viability | 72 hours | 158.5 nM (EC₅₀) | [4][7] |
| MOLT4 (T-cell Acute Lymphoblastic Leukemia) | Cell Viability | 72 hours | 119.5 nM (EC₅₀) | [4][7] |
| RCS cells | PC2 Trafficking Analysis | Not Specified | 1 µM | [8] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the oxysterol-binding protein (OSBP).[1][2][3][5][6][9] OSBP is a key player in the transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) at the endoplasmic reticulum (ER)-Golgi membrane contact sites.[1][4][5][6] By binding to OSBP, this compound disrupts Golgi homeostasis and cholesterol biosynthesis, leading to cell death, particularly in leukemia cells that are dependent on these metabolic processes.[1][3][4][5][6] While other withanolides have been shown to modulate signaling pathways such as NF-κB, MAPK, and Wnt, the specific and potent action of this compound is attributed to its effect on OSBP.[4][7]
Caption: this compound's inhibitory action on OSBP disrupts cholesterol transport and Golgi homeostasis, leading to leukemic cell death.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from luminescence-based cell viability screenings.[4]
-
Cell Seeding: Seed leukemia cells in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting concentration for an 8-point dose-response curve could be 10 µM.
-
Treatment: Add the diluted this compound to the cell plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate EC₅₀ values using appropriate software.
Caption: A typical workflow for determining the EC₅₀ of this compound using a cell viability assay.
Cellular Thermal Shift Assay (CETSA)
This protocol is for assessing the direct binding of this compound to its target protein, OSBP, in intact cells.[7]
-
Cell Culture and Treatment: Culture KBM7 cells to the desired confluency. Treat the cells with this compound (e.g., 1-5 µM) or vehicle control for 2-4 hours.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Treatment: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatants containing the soluble proteins. Analyze the protein levels of OSBP in each sample by Western blotting using an anti-OSBP antibody.
-
Data Analysis: Compare the amount of soluble OSBP at different temperatures between the this compound-treated and control samples. Increased thermal stability of OSBP in the presence of this compound indicates direct binding.
Fluorescence Polarization (FP) Assay
This in vitro assay confirms the direct interaction between this compound and the sterol-binding domain of OSBP.[7][9]
-
Reagents: Purified recombinant GST-tagged sterol-binding domain of OSBP (OSBP-ORD) and a fluorescently labeled cholesterol probe (e.g., 22-NBD-cholesterol).
-
Assay Setup: In a microplate, mix the OSBP-ORD with the fluorescent probe.
-
Competition: Add increasing concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization with increasing concentrations of this compound indicates that it is displacing the fluorescent probe and binding to the OSBP-ORD.
Concluding Remarks
This compound is a valuable tool for studying the role of cholesterol metabolism and Golgi function in cancer, particularly leukemia. The provided dosage information and protocols offer a starting point for in vitro investigations. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Orpinolide: Application Notes and Protocols for Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orpinolide, a synthetic withanolide analog, has emerged as a potent anti-leukemic agent with a novel mechanism of action. This document provides detailed application notes and experimental protocols for the utilization of this compound in leukemia cell line research, based on recent findings. This compound has been identified to disrupt Golgi homeostasis by directly targeting the oxysterol-binding protein (OSBP), a key player in cholesterol transport between the endoplasmic reticulum and the Golgi apparatus.[1] This disruption of sterol transport presents a therapeutically actionable dependency in various leukemia subtypes.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the function of OSBP. This inhibition disrupts the delicate balance of cholesterol and phosphatidylinositol 4-phosphate (PI4P) signaling at the ER-Golgi membrane interface.[1] The consequences of this disruption include the impairment of Golgi structure and function, leading to cellular stress and ultimately, apoptosis. The specificity of this compound for OSBP makes it a valuable tool for studying the role of sterol transport in cancer cell biology and for the development of targeted leukemia therapies.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a panel of human leukemia cell lines, demonstrating broad efficacy. The half-maximal effective concentration (EC50) values, representing the concentration of this compound required to inhibit cell viability by 50%, are summarized below.
| Cell Line | Leukemia Subtype | This compound EC50 (nM) |
| KBM7 | Chronic Myeloid Leukemia (CML) | 79.7 |
| MV4;11 | Acute Myeloid Leukemia (AML) | 265.3 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 30.7 |
| LOUCY | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 158.5 |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 119.5 |
| K562 | Chronic Myeloid Leukemia (CML) | Data not available |
| OCIAML3 | Acute Myeloid Leukemia (AML) | Data not available |
| NALM6 | B-cell Precursor Leukemia | Data not available |
| P12-Ichikawa | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Data not available |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound on leukemia cell lines.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol outlines the measurement of cell viability in leukemia cell lines following treatment with this compound using a luminescence-based ATP detection assay.
Materials:
-
Leukemia cell lines (e.g., KBM7, MV4;11, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL in pre-warmed complete medium.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Add 50 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the this compound-treated wells to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol describes the detection and quantification of apoptosis in leukemia cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in a 6-well plate with 2 mL of complete medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 1x, 5x, and 10x the EC50 value) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence signals to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Western Blot Analysis
This protocol is for the detection of changes in protein expression levels, such as those involved in apoptosis or Golgi stress, following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-GM130, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like beta-actin to normalize protein levels.
-
Protocol 4: Lentiviral CRISPR-Cas9 Knockout Screen
This protocol provides a framework for conducting a genome-scale CRISPR-Cas9 knockout screen to identify genes that modulate the sensitivity of leukemia cells to this compound.
Materials:
-
Cas9-expressing leukemia cell line (e.g., KBM7-Cas9)
-
Lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
-
Transduction of Leukemia Cells:
-
Transduce the Cas9-expressing leukemia cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure single sgRNA integration per cell. Use polybrene to enhance transduction efficiency.
-
-
Antibiotic Selection:
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment (Screening):
-
Split the cell population into two groups: a vehicle control group and an this compound-treated group.
-
Treat the cells with a concentration of this compound that provides significant selective pressure (e.g., EC80-90).
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of specific sgRNA-containing cells (typically 14-21 days).
-
-
Genomic DNA Extraction and Library Preparation:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences by PCR.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified sgRNA libraries using NGS.
-
Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to the control.
-
Identify the corresponding genes as potential sensitizers or resistance factors to this compound treatment.
-
Visualizations
Caption: this compound signaling pathway in leukemia cells.
Caption: Workflow for Apoptosis Analysis by Flow Cytometry.
References
Application Notes and Protocols for Assessing OSBP Inhibition by Orpinolide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxysterol-binding protein (OSBP) is a pivotal lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[1][2] It facilitates the exchange of cholesterol and phosphatidylinositol-4-phosphate (B1241899) (PI4P) between these two organelles, playing a crucial role in maintaining lipid homeostasis, Golgi structure, and vesicle transport.[1][3][4][5] Specifically, OSBP transports cholesterol from the ER to the TGN against its concentration gradient, a process fueled by the retrograde transport and subsequent hydrolysis of PI4P.[1][2][3] Dysregulation of OSBP function has been implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.[3][6]
Orpinolide, a synthetic withanolide analog, has been identified as a potent and specific inhibitor of OSBP.[7][8] It directly binds to OSBP, disrupting its lipid transfer function and leading to impaired Golgi homeostasis and anti-leukemic effects.[7][9] These application notes provide detailed protocols for various biochemical and cell-based assays to characterize and quantify the inhibitory activity of this compound and other potential OSBP inhibitors.
Biochemical Assays for Direct OSBP Engagement and Functional Inhibition
Biochemical assays are essential for confirming direct binding to OSBP and quantifying the inhibition of its lipid transfer activity in a controlled, cell-free environment.
Fluorescence Polarization (FP) Competition Assay
This assay directly measures the binding of an inhibitor to the OSBP-related domain (ORD), the sterol-binding domain of OSBP. It relies on the displacement of a fluorescently labeled lipid probe from the ORD by the inhibitor, leading to a decrease in fluorescence polarization.
Protocol:
-
Protein Purification: Express and purify the glutathione (B108866) S-transferase (GST)-tagged ORD of human OSBP (GST-ORD).[10]
-
Reagents:
-
Assay Procedure (384-well plate format):
-
Add purified GST-ORD and 22-NBD-cholesterol to the assay buffer.
-
Add serial dilutions of this compound or control compounds. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., 485 nm excitation and 535 nm emission for fluorescein-based probes).[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[12]
-
Caption: OSBP cycle at ER-TGN contact sites and inhibition by this compound.
References
- 1. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSBP - Wikipedia [en.wikipedia.org]
- 3. OSBP-Related Protein Family: Mediators of Lipid Transport and Signaling at Membrane Contact Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OSBP is a Major Determinant of Golgi Phosphatidylinositol 4-Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol transfer, PI4P consumption, and control of membrane lipid order by endogenous OSBP | The EMBO Journal [link.springer.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Orpinolide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orpinolide is a synthetic analog of withanolides, a class of naturally occurring steroidal lactones. It has emerged as a potent anti-leukemic agent with a specific mechanism of action that disrupts critical cellular processes.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its solubility, preparation for assays, and its role in cellular signaling pathways.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively published, it is known to be soluble in organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most commonly cited solvent for preparing stock solutions.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (Exact concentration not specified) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not available | May be a suitable solvent, but empirical testing is required. |
| Phosphate-Buffered Saline (PBS) | Likely poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the standard method. |
| Water | Insoluble |
Note: It is highly recommended that researchers determine the precise solubility of this compound in their specific solvents and buffer systems empirically.
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 2: this compound Storage Recommendations
| Form | Storage Temperature | Storage Conditions | Shelf Life (General Guideline) |
| Solid (Lyophilized Powder) | -20°C or -80°C | Store in a tightly sealed vial, protected from light and moisture. | Up to 1 year or longer. |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. | Up to 6 months. For optimal results, fresh dilutions are recommended. |
Note: The stability of this compound in solution can be influenced by the solvent, concentration, and storage conditions. Long-term storage of solutions is not recommended.
Mechanism of Action: Targeting OSBP-Mediated Lipid Transport
This compound exerts its biological effects by directly targeting the Oxysterol-Binding Protein (OSBP).[1][3] OSBP is a key protein involved in the non-vesicular transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][3]
The binding of this compound to OSBP inhibits its function, leading to a disruption of Golgi homeostasis and cholesterol transport.[1][3] This inhibition is dependent on active PI4P signaling at the ER-Golgi membrane interface.[1][3] The disruption of these essential cellular processes ultimately contributes to the anti-leukemic properties of this compound.[1][3]
Caption: this compound inhibits OSBP-mediated lipid transport.
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro assays)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Volume: Determine the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Caption: this compound Stock Solution Preparation Workflow.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Application to Cells: Add the diluted this compound solutions to your cell cultures and incubate for the desired duration.
Protocol for in vivo Formulation (General Guidance)
Materials:
-
This compound (solid powder)
-
Solubilizing agent (e.g., DMSO, Ethanol)
-
Co-solvent/vehicle (e.g., Polyethylene glycol 400 (PEG400), Cremophor EL, Solutol HS 15)
-
Saline or PBS
-
Sterile vials and syringes
Procedure:
-
Initial Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Addition of Co-solvent: Add a co-solvent such as PEG400 to the solution while vortexing to maintain solubility.
-
Aqueous Dilution: Slowly add saline or PBS to the organic solution with continuous mixing to reach the final desired concentration.
-
Caution: Precipitation may occur. It is crucial to visually inspect the final formulation for any precipitates. The ratio of organic solvent, co-solvent, and aqueous phase must be carefully optimized to ensure a stable and clear solution.
-
-
Administration: Administer the formulation to the animals via the desired route (e.g., intraperitoneal, intravenous). The final concentration of organic solvents should be within tolerated limits for the animal model.
Note: It is imperative to conduct preliminary formulation and toxicology studies to determine a safe and effective vehicle for in vivo administration of this compound.
Conclusion
This compound is a promising research compound with a well-defined mechanism of action targeting OSBP-mediated lipid transport. While specific data on its solubility and stability are limited, the protocols and information provided in these application notes offer a solid foundation for its use in both in vitro and in vivo research. Researchers are encouraged to perform their own optimization and validation experiments to ensure the reliability and reproducibility of their results.
References
Application Notes and Protocols: Orpinolide in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orpinolide, a synthetic withanolide analog, has demonstrated significant antileukemic properties by targeting the oxysterol-binding protein (OSBP).[1] This targeting disrupts Golgi homeostasis and cholesterol transport, representing a therapeutically actionable dependency in leukemia.[1] The exploration of combination therapies, pairing investigational molecules like this compound with established chemotherapy agents, is a promising strategy to enhance anti-cancer efficacy, overcome resistance, and potentially reduce dose-limiting toxicities.
While direct studies on the combination of this compound with other chemotherapy agents are not yet available, research on structurally and mechanistically related withanolides provides a strong rationale for such investigations. This document outlines potential application notes and detailed experimental protocols for studying the synergistic effects of this compound in combination with doxorubicin, cisplatin (B142131), and paclitaxel (B517696), based on findings from analogous withanolide combination studies.
Data Presentation: Synergistic Effects of Withanolides with Chemotherapy
The following tables summarize quantitative data from studies on withanolides combined with standard chemotherapeutic agents. These data suggest that a similar synergistic potential may exist for this compound and can serve as a benchmark for designing experiments.
Table 1: In Vitro Cytotoxicity of Withanolide Combinations
| Cancer Type | Cell Line | Withanolide/Analog | Chemotherapy Agent | Concentration Range (Withanolide) | Concentration Range (Chemotherapy) | Combination Index (CI) / Effect | Reference |
| Breast Cancer | MCF7 | Withania somnifera Extract | Doxorubicin | 1/2 IC50 | 1/4 IC50 | CI = -0.229 (Synergistic) | [2] |
| Head and Neck Squamous Cell Carcinoma | MDA-1986 | Withalongolide A Triacetate | Cisplatin | 0.125 - 0.5 µM | 1.25 - 2.5 µM | Significant Synergistic Cell Death | [3][4] |
| Ovarian Cancer | - | Withaferin A | Cisplatin | Not Specified | Not Specified | Suppresses Growth and Metastasis | [5] |
| Non-Small Cell Lung Cancer | H1299, A549 | Withaferin A | Paclitaxel | 1:10, 1:20, 1:40 (PAC:WFA) | 1:10, 1:20, 1:40 (PAC:WFA) | Highly Synergistic | [6] |
Table 2: In Vivo Efficacy of Withanolide Combinations
| Cancer Model | Animal Model | Withanolide/Analog | Chemotherapy Agent | Dosing Regimen (Withanolide) | Dosing Regimen (Chemotherapy) | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lung Cancer | Swiss Albino Mice (Benzo(a)pyrene-induced) | Withania somnifera | Paclitaxel | 400 mg/kg bodyweight (oral) | 33 mg/kg bodyweight (i.p.) | Enhanced chemotherapeutic effect, protection from ROS damage |[7][8] | | Non-Small Cell Lung Cancer | - | Withaferin A | Paclitaxel | Not Specified | Not Specified | Active against PAC-resistant cells |[6] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Mechanism of Action
Caption: this compound inhibits OSBP, disrupting cholesterol transport and Golgi homeostasis.
Diagram 2: Potential Synergistic Pathways with Chemotherapy
Caption: this compound and chemotherapy may synergistically induce apoptosis via cellular stress.
Diagram 3: Experimental Workflow for Combination Studies
Caption: Workflow for evaluating this compound combination therapy in vitro and in vivo.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other chemotherapy agents. These protocols are based on standard methodologies and findings from studies on related withanolide compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy agent, and their combination on cancer cells and to calculate the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (Doxorubicin, Cisplatin, or Paclitaxel; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with varying concentrations of this compound alone, the chemotherapy agent alone, and their combination at constant and non-constant ratios. Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, a chemotherapy agent, and their combination.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapy agent, and their combination for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression of proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell line
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the potential synergistic anti-cancer effects of this compound in combination with standard chemotherapy agents. Based on the promising results from studies with other withanolides, it is hypothesized that this compound may enhance the efficacy of doxorubicin, cisplatin, and paclitaxel. The detailed methodologies will enable researchers to systematically evaluate these combinations, elucidate the underlying molecular mechanisms, and generate the necessary data to support further preclinical and clinical development. Careful optimization of concentrations and treatment schedules will be crucial for identifying the most effective therapeutic strategies.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. The Synergistic and Anticancer Potential of Withania Somnifera (Ashwagandha) Ethanol Extract as an Adjuvant with Doxorubicin in MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment of Withalongolide a Triacetate with Cisplatin Induces Apoptosis by Targeting Translational Initiation, Migration, and Epithelial to Mesenchymal Transition in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment of Withalongolide a Triacetate with Cisplatin Induces Apoptosis by Targeting Translational Initiation, Migration, and Epithelial to Mesenchymal Transition in Head and Neck Squamous Cell Carcinoma [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin a alone and in combination with cisplatin suppresses growth and metastasis of ovarian cancer by targeting putative cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic efficacy of paclitaxel in combination with Withania somnifera on benzo(a)pyrene‐induced experimental lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapeutic efficacy of paclitaxel in combination with Withania somnifera on benzo(a)pyrene-induced experimental lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Orpinolide stability issues in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of orpinolide in experimental settings. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder. When in solution, it should be stored at low temperatures.[1]
Q2: I prepared a stock solution of this compound in DMSO. How long can I store it and at what temperature?
A2: For stock solutions of this compound prepared in a solvent like DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility of this compound is exceeded in your chosen solvent or if the temperature of the solution changes significantly. If you observe precipitation, gently warm the solution and vortex or sonicate until the precipitate redissolves. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. The stability of some pharmaceuticals can be affected by the solvent used.[2]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
A4: Inconsistent results can indeed be a sign of compound instability. This compound, like many small molecules, can degrade in aqueous cell culture media over time. For longer experiments (e.g., 72 hours), the effective concentration of the compound may decrease.[3] It is advisable to minimize the time the compound spends in aqueous solutions before being added to the cells. For long-term assays, consider replenishing the media with freshly diluted this compound at regular intervals. Also, ensure that your stock solution has been stored correctly and is not expired.
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively detailed in the provided literature, withanolides, the class of compounds to which this compound belongs, can be susceptible to hydrolysis of the lactone ring, particularly under acidic or basic conditions.[4] Oxidation can also be a concern. It is important to use high-purity solvents and store the compound protected from light and air.
Q6: Are there any known incompatibilities of this compound with common labware or reagents?
A6: The safety data sheet for this compound advises avoiding strong acids/alkalis and strong oxidizing/reducing agents.[1] There are no specific incompatibilities with standard laboratory plastics or glassware reported. However, it is always good practice to use high-quality, inert materials for preparing and storing solutions of any bioactive compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Summary of Experimental Parameters for this compound in Cell-Based Assays
| Cell Line | Concentration Range | Incubation Time | Assay Type | Reference |
| KBM7 | 79.7 nM (EC50) | 72 h | Cell Viability | [5] |
| MV4-11 | 265.3 nM (EC50) | 72 h | Cell Viability | [5] |
| Jurkat | 30.7 nM (EC50) | 72 h | Cell Viability | [5] |
| KBM7 | 1 µM | 8 h | Quantitative Proteomics | [6] |
| KBM7 | 5 µM | 2 h | Thermal Proteome Profiling (TPP) | [7] |
Experimental Protocols
Cell Viability Assay
This protocol is based on the methodology used to assess the anti-leukemic properties of this compound.[3]
-
Cell Seeding: Seed leukemia cells (e.g., KBM7, Jurkat) in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of appropriate cell culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle-treated control and plot the results as a dose-response curve to determine the EC50 value.
Thermal Proteome Profiling (TPP)
This protocol is a generalized version of the TPP experiments used to identify the cellular target of this compound.[4][7][8]
-
Cell Treatment: Treat intact KBM7 cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).[7]
-
Thermal Destabilization: Subject the treated cells to a temperature gradient (e.g., 37-62°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.[8]
-
Cell Lysis: Lyse the cells using a mild method (e.g., freeze-thaw cycles) to release the proteins.[5]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Protein Digestion and Labeling: Collect the supernatants and prepare the proteins for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion. The resulting peptides are then labeled with isobaric tags (e.g., TMT).[5]
-
Mass Spectrometry: Analyze the labeled peptides by LC-MS/MS to identify and quantify the proteins in each sample.
-
Data Analysis: Analyze the proteomic data to determine the melting curves for thousands of proteins. A shift in the melting curve of a protein in the presence of this compound indicates a direct or indirect interaction. This compound was shown to stabilize its target, OSBP.[4][8]
Mandatory Visualizations
Caption: this compound targets OSBP, inhibiting cholesterol transport and disrupting Golgi homeostasis.
Caption: Workflow for determining the cytotoxic effects of this compound on leukemia cell lines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting the oxysterol-binding protein OSBP | bioRxiv [biorxiv.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. biorxiv.org [biorxiv.org]
optimizing Orpinolide concentration for cell viability assays
Welcome to the technical support center for Orpinolide. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing this compound concentrations for cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of withanolide, a class of naturally occurring steroids. It has demonstrated significant anti-leukemic properties[1][2]. Its primary mechanism of action involves the direct inhibition of the oxysterol-binding protein (OSBP)[1][3]. This inhibition disrupts the transport of cholesterol and lipids between the endoplasmic reticulum (ER) and the Golgi apparatus, leading to a breakdown in Golgi homeostasis and impairing cellular metabolic processes that are critical for cancer cell survival[1][4][5].
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
For initial dose-response experiments, it is advisable to test a broad concentration range to capture the full cytotoxic profile. A common starting point is to use a serial dilution series spanning from nanomolar (nM) to micromolar (µM) ranges (e.g., 1 nM to 100 µM)[6][7]. Recent studies on leukemia cell lines performed dose-response curves with eight concentration points, typically incubated for 72 hours, to determine the compound's effect[2][5]. The optimal range will be highly dependent on the specific cell line being tested[8].
Q3: Which cell viability assay is most suitable for use with this compound?
Luminescence-based assays that measure ATP levels, such as CellTiter-Glo®, have been successfully used to assess the effects of this compound on leukemia cells[4]. However, colorimetric assays like MTT, XTT, and MTS, or fluorescence-based assays like Resazurin (AlamarBlue), are also widely applicable[9][10]. It is crucial to include proper controls to ensure this compound does not directly interfere with the assay reagents[9].
Q4: What is the recommended solvent for this compound and what is the maximum final concentration in culture?
Like many lipophilic natural product analogs, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution[9]. To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5% (v/v)[9]. Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO used in your highest this compound dose[6].
Troubleshooting Guide
Issue 1: this compound precipitates in the culture medium after dilution.
-
Cause: Poor solubility is a common issue with lipophilic compounds[9]. The concentration of this compound may be too high for the aqueous environment of the cell culture medium.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (e.g., ≤ 0.5%)[9].
-
Sonication/Vortexing: Gently sonicate or vortex the stock solution before preparing serial dilutions to aid dissolution[9].
-
Pre-warm Medium: Pre-warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Microscopy Check: Always visually inspect the wells under a microscope after adding the compound to check for any precipitate, which can scatter light and lead to artificially high absorbance readings[9].
-
Issue 2: High variability between replicate wells.
-
Cause: This can result from inconsistent cell seeding, inaccurate pipetting of the compound, or "edge effects" in the 96-well plate[6].
-
Solution:
-
Homogenize Cell Suspension: Ensure the cell suspension is thoroughly and gently mixed before and during plating to ensure a uniform cell number in each well.
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing of the compound within each well.
-
Avoid Edge Effects: To minimize evaporation and temperature fluctuations that can cause variability, avoid using the outermost wells of the plate. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity[6].
-
Issue 3: Unexpectedly high cell viability readings, suggesting a lack of cytotoxic effect.
-
Cause: Some compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal that mimics high cell viability[9].
-
Solution:
-
Run a Cell-Free Control: Prepare a set of wells containing the same concentrations of this compound in culture medium but without any cells. Add the viability assay reagent to these wells and incubate alongside your experimental plate[9].
-
Correct for Background: Subtract the absorbance or fluorescence readings from the cell-free control wells from your experimental wells. If the cell-free wells show a significant signal, it indicates direct interaction between this compound and the assay reagent.
-
Switch Assay Method: If interference is confirmed, consider switching to an assay with a different detection method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a non-colorimetric cytotoxicity assay that measures lactate (B86563) dehydrogenase (LDH) release[9][11].
-
Issue 4: A bell-shaped dose-response curve is observed.
-
Cause: A decrease in cytotoxic effect at higher concentrations can occur if the compound aggregates. These aggregates can reduce the bioavailability of the active compound to the cells[9].
-
Solution:
-
Assess Solubility: Re-evaluate the solubility of this compound at high concentrations using the steps in "Issue 1".
-
Modify Concentration Range: Adjust the experiment to focus on a concentration range below the point where the effect starts to decrease.
-
Consider Mechanism: Investigate if the compound's mechanism of action involves complex biological responses that could lead to such a curve.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. However, IC50 values are highly dependent on the specific cell line, assay type, and incubation time used[8][12]. While specific IC50 values for this compound are published within specific contexts, researchers should determine them empirically for their system. The table below outlines the reported biological context for this compound's activity.
| Compound | Target Cell Lines | Incubation Time | Assay Type | Observed Effect | IC50 Range |
| This compound | Panel of human leukemia cell lines (e.g., KBM7)[2][4] | 72 hours[2][4] | Luminescence-based (CellTiter-Glo)[4] | Pronounced anti-leukemic and anti-proliferative effects[1][4] | Dependent on cell line; requires empirical determination. |
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standard method for assessing cell viability and can be adapted for determining the IC50 of this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[6]
-
Formazan (B1609692) solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)[6]
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium)[6][7].
-
Incubate the plate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Perform serial dilutions of the this compound stock in complete culture medium to create a range of treatment concentrations. Ensure the DMSO concentration remains constant across all dilutions.
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations, vehicle control, or no-treatment control.
-
-
Incubation:
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well, including controls[6].
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Visually confirm the formation of purple precipitate in the wells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well to dissolve the crystals[6]. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
Viability (%) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value[12].
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's mechanism of action via OSBP inhibition.
References
- 1. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Orpinolide precipitation in media
Welcome to the technical support center for Orpinolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic withanolide analog with potent anti-leukemic properties.[1] Its primary mechanism of action involves the disruption of Golgi homeostasis by directly targeting the oxysterol-binding protein (OSBP).[2] This inhibition interferes with sterol transport and phosphatidylinositol 4-phosphate (PI4P) signaling at the endoplasmic reticulum-Golgi interface.[3][4]
Q2: What are the general solubility characteristics of this compound?
Q3: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
A3: This is a common issue known as "crashing out" that occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution like cell culture medium.[3] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the hydrophobic this compound in solution.[8]
Q4: How can I prevent my this compound from precipitating in the cell culture media?
A4: To prevent precipitation, it is crucial to employ proper dilution techniques. This typically involves preparing a high-concentration stock solution in 100% DMSO, followed by one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.[9] It is also recommended to add the this compound solution dropwise while gently vortexing the media to ensure rapid and even dispersion.[10]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize cytotoxicity.[11] However, the tolerance to DMSO can vary between cell lines. It is advisable to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your experiments.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous media. | • Pre-warm cell culture media to 37°C before use. • Add the this compound stock solution dropwise to the media while gently swirling or vortexing. • Prepare an intermediate dilution in a smaller volume of pre-warmed media before adding to the final volume.[9] |
| High Final Concentration: The desired experimental concentration of this compound exceeds its solubility limit in the culture medium. | • Review the literature for effective concentrations of this compound in similar cell lines. • Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. | |
| Delayed Precipitation (Cloudiness after incubation) | Temperature Fluctuations: Repeatedly moving culture plates between the incubator and the microscope can cause temperature shifts that affect solubility. | • Minimize the time culture plates are outside the incubator. • Use a heated stage on your microscope if frequent observation is necessary. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes. | • Prepare fresh this compound-containing media immediately before each experiment. • If using serum-free media, consider the order of component addition, as some salts can cause precipitation.[12] | |
| pH Instability: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of this compound. | • Ensure your cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH during the experiment.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol provides a general guideline for diluting the this compound stock solution to a final working concentration while minimizing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with or without serum), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first prepare a 100 µM intermediate solution.
-
To do this, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. Gently vortex to mix.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed complete cell culture medium.
-
Crucially, add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's signaling pathway and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. CAS 32911-62-9: Withanolide A | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Orpinolide Bioavailability
Welcome to the technical support center for Orpinolide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a synthetic withanolide analog that has demonstrated significant anti-leukemic properties.[1][2][3][4][5][6] Its mechanism of action involves the inhibition of the oxysterol-binding protein (OSBP), which disrupts cholesterol transport and Golgi homeostasis in cancer cells.[1][2][3] This makes it a promising candidate for further investigation as a therapeutic agent in oncology.
Q2: I am observing low plasma concentrations of this compound in my animal studies. What are the likely causes?
A2: Low oral bioavailability is a common challenge for withanolides, the class of compounds to which this compound belongs. The primary reasons for this are typically:
-
Poor Aqueous Solubility: Withanolides are often hydrophobic, limiting their dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[7][8][9]
-
Rapid Metabolism: The compound may be subject to extensive first-pass metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[7]
-
P-glycoprotein (P-gp) Efflux: Like many natural product-derived compounds, this compound may be a substrate for efflux pumps such as P-gp in the intestinal epithelium, which actively transport the compound back into the gut lumen.
Q3: What strategies can I employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds like this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles, nanoemulsions, or liposomes can improve its solubility, protect it from degradation, and enhance its absorption.[6][10][11][12][13]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly increase its dissolution rate.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound.[14]
-
Structural Modification: While more complex, synthesizing prodrugs or derivatives with improved physicochemical properties can be a long-term strategy.[15]
Q4: Are there established in vitro models to predict the intestinal absorption of this compound before moving to in vivo studies?
A4: Yes, in vitro cell-based assays are valuable tools for predicting intestinal permeability. The most commonly used models are:
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates to form a monolayer of polarized enterocytes that mimics the intestinal barrier, complete with tight junctions and efflux transporters.
-
MDCK Cell Monolayers: The Madin-Darby canine kidney cell line is another model used to assess permeability.[16] An in vitro study on various withanolides using an MDCK cell system showed that compounds like Withanolide A were highly permeable, while glycosylated withanolides (Withanoside IV and V) showed low permeability.[16][17]
These models can help you screen different formulations and identify potential P-gp substrates early in development.[18]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animal subjects. | Inconsistent dosing, food effects, or genetic variability in metabolic enzymes. | Ensure accurate oral gavage technique. Standardize the fasting state of animals before dosing. Consider using an inbred strain of animals to reduce genetic variability. |
| This compound is stable in simulated gastric fluid but degrades in simulated intestinal fluid. | pH-dependent instability or enzymatic degradation in the intestinal fluid. | Consider enteric-coated formulations to protect the compound from the acidic stomach environment and allow for release in the intestine. If degradation is enzymatic, co-administration with an enzyme inhibitor could be explored, though this adds complexity. |
| The in vitro dissolution rate is high, but in vivo bioavailability remains low. | High first-pass metabolism or significant efflux by transporters like P-gp. | Use in vitro liver microsomes or S9 fractions to assess metabolic stability. Employ Caco-2 cell assays with and without a P-gp inhibitor (e.g., verapamil) to confirm if this compound is an efflux substrate. |
| Nanoformulation does not improve bioavailability. | The formulation is not stable in vivo and aggregates, or the release profile is too slow. | Characterize the stability of the nanoformulation in simulated biological fluids (gastric and intestinal). Optimize the formulation to ensure a particle size below 200 nm for optimal absorption. Tailor the release characteristics of the carrier. |
Data Presentation: Pharmacokinetic Parameters of Withanolides
While specific pharmacokinetic data for this compound is not yet publicly available, the following table summarizes representative data from studies on other withanolides after oral administration in rats. This can serve as a baseline for what might be expected.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Animal Model | Reference |
| Withaferin A | 500 (Extract) | 124.4 ± 64.9 | 0.25 ± 0.00 | Sprague Dawley Rat | [2] |
| Withanolide A | 500 (Extract) | 7.3 ± 3.3 | 0.33 ± 0.13 | Sprague Dawley Rat | [2] |
| 12-Deoxywithastramonolide | 500 (Extract) | 57.5 ± 7.5 | 0.29 ± 0.10 | Sprague Dawley Rat | [2] |
| Withanoside IV | 500 (Extract) | 13.8 ± 3.7 | 0.75 ± 0.00 | Sprague Dawley Rat | [2] |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Methodology:
-
Animal Model: Male Sprague Dawley rats (200-250g) are commonly used.[2] Animals should be fasted overnight with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a nanoformulation) at the desired concentration.
-
Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10-50 mg/kg). Include an intravenous administration group (e.g., 1-5 mg/kg in a solubilizing vehicle) if absolute bioavailability needs to be calculated.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[2]
-
Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins.
-
Analyze the samples against a standard curve prepared in blank plasma.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Permeability Assessment (Apical to Basolateral):
-
Add this compound (at a non-toxic concentration, e.g., 10 µM) to the apical (AP) side of the Transwell insert.
-
Collect samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantify the concentration of this compound in the BL samples using LC-MS/MS.
-
-
Efflux Ratio Calculation (Bidirectional Assay):
-
Perform the permeability assessment in the reverse direction (Basolateral to Apical) as well.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests the compound is actively transported by an efflux pump like P-gp.
-
-
P-gp Inhibition: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil). A significant reduction in the efflux ratio confirms P-gp mediated transport.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits OSBP, disrupting cholesterol transport to the Golgi.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing and improving this compound's bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 6. Nanoformulations of natural products for management of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withania somnifera: Progress towards a Pharmaceutical Agent for Immunomodulation and Cancer Therapeutics [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. How to overcome challenges in ashwagandha formulation [nutraingredients.com]
- 10. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations | Bentham Science [benthamscience.com]
- 11. Nanoemulsion formulation for enhancing the aqueous solubility and systemic bioavailability of poorly soluble drugs. [rpbs.journals.ekb.eg]
- 12. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Novel Methods to Generate Active Ingredients-Enriched Ashwagandha Leaves and Extracts | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Orpinolide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Orpinolide and its derivatives.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound derivatives, which are synthetic analogs of withanolides.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in A/B ring construction | - Incomplete reaction- Side product formation- Steric hindrance | - Optimize reaction conditions (temperature, time, catalyst).- Use a more selective oxidizing agent.- Consider a different synthetic route to reduce steric hindrance. |
| SYN-002 | Poor stereoselectivity | - Non-optimal chiral catalyst- Substrate control not effective | - Screen a variety of chiral catalysts and ligands.- Modify the substrate to enhance facial selectivity.- Utilize substrate-directed reactions. |
| SYN-003 | Difficulty in late-stage C27 hydroxylation | - Low reactivity of the C-H bond- Competing side reactions | - Employ a more reactive and selective C-H oxidation catalyst.- Use directing groups to guide the oxidation to the desired position.- Optimize reaction conditions to minimize side product formation. |
| SYN-004 | Formation of inseparable byproducts | - Similar polarity of product and byproducts | - Optimize reaction selectivity.- Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). |
| SYN-005 | Epoxide ring-opening leads to undesired products | - Lack of regioselectivity | - Use catalysts or reagents that favor the desired regioselective opening.- Protect sensitive functional groups elsewhere in the molecule. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in preparing this compound and its derivatives?
A1: The primary challenges in the synthesis of this compound and other withanolide analogs include:
-
Construction of the highly oxidized A/B rings: This often involves complex multi-step sequences and the use of selective oxidizing agents to achieve the desired functionality.[1][2]
-
Control of stereochemistry: The steroidal scaffold contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry can be difficult.[1]
-
Late-stage functionalization: Introducing functional groups at specific positions, such as the C27 hydroxyl group, on a complex steroid core is a significant hurdle due to the presence of multiple reactive sites.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound disrupts the normal transport of cholesterol within the cell by directly inhibiting the oxysterol-binding protein (OSBP).[3][4][5][6][7] This inhibition disrupts Golgi homeostasis and is dependent on active phosphatidylinositol 4-phosphate (PI4P) signaling at the endoplasmic reticulum-Golgi membrane interface.[3][4][7] This disruption of cholesterol metabolism has shown pronounced antileukemic properties.[3][4]
Q3: Are there any established protocols for the key synthetic steps?
A3: While a specific, detailed protocol for this compound is not publicly available, the synthesis of related withanolides like Withaferin A has been described. These syntheses often involve key steps such as diastereoselective additions, Oppenauer oxidations, and late-stage C-H oxidations. A general experimental protocol for a key transformation is provided in the section below.
Q4: What analytical techniques are recommended for characterizing this compound derivatives?
A4: A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound derivatives. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are crucial for determining the carbon skeleton and the relative stereochemistry. 2D NMR techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Experimental Protocols
The following is an adapted, general protocol for a key late-stage C-H oxidation, a challenging step in the synthesis of many withanolide derivatives. This protocol is based on methodologies developed for the synthesis of complex steroids and may require optimization for specific this compound analogs.[8][9][10]
Objective: To introduce a hydroxyl group at a specific unactivated C-H bond in a late-stage synthetic intermediate.
Materials:
-
Withanolide intermediate
-
Iron(II) catalyst (e.g., Fe(PDP) or a similar complex)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the withanolide intermediate in anhydrous acetonitrile (B52724) in a flame-dried flask under an inert atmosphere.
-
Add the iron(II) catalyst to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the oxidizing agent (e.g., a solution of hydrogen peroxide in acetonitrile) to the reaction mixture over a period of several hours using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired hydroxylated derivative.
Note: The choice of catalyst, solvent, temperature, and oxidizing agent will significantly impact the selectivity and yield of the reaction and must be optimized for each specific substrate.
Visualizations
Caption: A generalized workflow for the late-stage C-H oxidation of a withanolide intermediate.
Caption: this compound's mechanism of action via inhibition of OSBP-mediated cholesterol transport.
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withanolide A: synthesis and structural requirements for neurite outgrowth - Chemical Science (RSC Publishing) DOI:10.1039/C3SC50653C [pubs.rsc.org]
- 3. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Orpinolide off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of orpinolide and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and phenotypically relevant molecular target of this compound is the oxysterol-binding protein (OSBP).[1][2][3][4] this compound disrupts Golgi homeostasis and cholesterol transport by directly inhibiting OSBP at the endoplasmic reticulum (ER)-Golgi membrane interface.[1][2][4]
Q2: What are the known off-targets of this compound?
A2: The most prominent known off-target of this compound is the close ortholog of OSBP, ORP4L.[5] Thermal proteome profiling (TPP) and cellular thermal shift assays (CETSA) have confirmed that this compound also binds to ORP4L.[5][6]
Q3: How significant is the off-target effect on ORP4L?
A3: While this compound does bind to ORP4L, studies have shown that in the context of leukemia, the cellular efficacy of this compound is predominantly due to its inhibition of OSBP.[5] Genetic validation experiments have indicated that ORP4 is largely dispensable for the anti-leukemic effects of this compound.[5]
Q4: Does this compound interact with other proteins in the ORP family?
A4: Current research suggests that this compound is selective for OSBP and ORP4L over other members of the OSBP-related protein (ORP) family.[5][6]
Q5: What is the mechanism of action of this compound on its primary target?
A5: this compound inhibits the function of OSBP, which is a lipid transporter at ER-Golgi membrane contact sites. OSBP facilitates the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI4P) between these two organelles. By inhibiting OSBP, this compound disrupts this transport, leading to impaired Golgi homeostasis and a downstream reduction in cholesterol biosynthesis.[1][4][6]
Troubleshooting Guide
Q1: I am observing unexpected cellular phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?
A1: To investigate potential off-target effects, you can perform several experiments:
-
Target Engagement Assays: Use Cellular Thermal Shift Assay (CETSA) to confirm the engagement of OSBP and potential off-targets like ORP4L in your specific cell line and experimental conditions.[3][6]
-
Proteome-Wide Analysis: Employ Thermal Proteome Profiling (TPP) to get an unbiased, proteome-wide view of protein-orpinolide interactions in your cellular model.[1][4]
-
Genetic Knockdowns: Use siRNA or CRISPR/Cas9 to knock down OSBP and potential off-targets (e.g., ORP4L) individually or in combination to see if the phenotype is replicated or rescued.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects often occur at higher concentrations. Determine the minimal effective concentration for your desired on-target effect to minimize the risk of off-target engagement.
Q2: How can I mitigate the potential off-target effects of this compound in my experiments?
A2: While this compound shows a degree of selectivity, the following strategies can help minimize off-target effects:
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Control Experiments: Include appropriate controls, such as cells treated with a structurally related but inactive compound, to distinguish specific from non-specific effects.
-
Genetic Complementation: In a knockout background of the primary target (OSBP), express variants of OSBP that are resistant to this compound binding to see if the phenotype is rescued. This can help confirm that the observed effect is on-target.
-
Use of More Selective Analogs: As research progresses, more selective analogs of this compound may become available. Stay updated with the latest literature on withanolide derivatives.
Quantitative Data Summary
Table 1: Cellular Efficacy of this compound (W7) in Leukemia Cell Lines
| Cell Line | EC50 (nM) |
| KBM7 | 79.7 |
| MV4;11 | 265.3 |
| Jurkat | 30.7 |
| LOUCY | 158.5 |
| MOLT4 | 119.5 |
Data from bioRxiv preprint.[6]
Table 2: Thermal Proteome Profiling (TPP) Hits for this compound (W7)
| Protein | Change in Melting Temperature (ΔTm) | Description |
| OSBP | > 1°C | Primary Target |
| ORP4L | > 1°C | Off-Target |
| Other hits | Variable | 31 discrete hits showed a ΔTm exceeding 1°C |
Data from ResearchGate, summarizing TPP results.[7]
Signaling Pathways and Experimental Workflows
Caption: this compound's on-target signaling pathway.
Caption: Experimental workflow for identifying off-target effects.
Experimental Protocols
Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling is a method to assess proteome-wide changes in protein thermal stability upon ligand binding.
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time and concentration.
-
Temperature Gradient: Aliquot the cell lysates and heat them to a range of different temperatures to induce protein denaturation and aggregation.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for mass spectrometry analysis, typically involving protein digestion and peptide labeling (e.g., TMT labeling).
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Plot the abundance of each protein as a function of temperature to generate a "melting curve". A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct or indirect interaction of the protein with the drug.[1][4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a targeted approach to validate the engagement of a specific protein by a ligand in a cellular context.
-
Cell Culture and Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples to a specific temperature at which the target protein starts to denature.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble proteins from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Analysis: An increase in the amount of soluble target protein in the this compound-treated sample compared to the control indicates that this compound binding has stabilized the protein against thermal denaturation.[3][6]
References
- 1. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Orpinolide-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Orpinolide. Our aim is to help you overcome common challenges and ensure the accuracy and reproducibility of your results when studying this compound-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of withanolide, a class of naturally occurring steroids.[1] Its primary mechanism of action is the disruption of cholesterol transport within the cell by directly inhibiting the oxysterol-binding protein (OSBP).[1][2] This inhibition leads to a disruption of Golgi apparatus homeostasis and induces cellular stress, which has shown significant antileukemic properties.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of sensitive cell lines with this compound is expected to induce Golgi stress due to the impairment of cholesterol transport between the endoplasmic reticulum and the Golgi.[1][3] This can lead to a cascade of downstream effects, including the induction of apoptosis (programmed cell death), and in some contexts, a decrease in the phosphorylation of proteins in the PI3K/Akt signaling pathway.[2]
Q3: What are typical working concentrations for this compound and how do I determine the optimal concentration for my experiment?
A3: The effective concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. As a starting point, published EC50 values for a 72-hour treatment in several leukemia cell lines are provided in the data table below.
Q4: My cells are not showing a significant apoptotic response to this compound. What could be the reason?
A4: There are several potential reasons for a lack of apoptotic response. First, the cell line you are using may be resistant to this compound. Check if your cell line is known to be dependent on the pathways targeted by this compound. Second, the concentration of this compound or the duration of treatment may be suboptimal. We recommend performing a time-course and dose-response experiment. Finally, ensure that your apoptosis detection method is sensitive enough and that you are harvesting both adherent and floating cells, as late-stage apoptotic cells may detach.[4]
Q5: How can I confirm that this compound is inducing Golgi stress in my cells?
A5: Golgi stress can be assessed by observing morphological changes in the Golgi apparatus using immunofluorescence microscopy, staining for Golgi-specific markers like Giantin or GM130. Disruption of the Golgi ribbon structure into dispersed vesicles is a hallmark of Golgi stress.[5] Additionally, you can investigate the activation of Golgi stress-specific signaling pathways.[6]
Data Presentation
Table 1: this compound (W7) EC50 Values in Leukemia Cell Lines
| Cell Line | Cell Type | Treatment Duration (hours) | EC50 (nM) |
| KBM7 | Chronic Myeloid Leukemia | 72 | 79.7[7] |
| MV4;11 | Acute Myeloid Leukemia | 72 | 265.3[7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 72 | 30.7[7] |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 72 | 158.5[7] |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 72 | 119.5[7] |
| KBM7 | Chronic Myeloid Leukemia | 48 | 182.7[7] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in Orpinololide-treated cells using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with the desired concentrations of this compound for the specified time.
-
Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for detecting changes in Akt phosphorylation at Ser473 in response to this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal loading.
-
Mandatory Visualization
Caption: this compound-induced cellular stress pathway.
Caption: A typical experimental workflow for studying this compound's effects.
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent or Weak Apoptotic Signal
| Problem | Possible Cause | Solution |
| Low percentage of apoptotic cells | Cell line is resistant to this compound. | Research the sensitivity of your cell line to Golgi stress or cholesterol transport inhibitors. Consider using a positive control cell line known to be sensitive. |
| Suboptimal this compound concentration or treatment time. | Perform a detailed dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your cell line. | |
| Loss of apoptotic cells during harvesting. | Apoptotic cells can detach. Ensure you collect both the supernatant and the adherent cells for analysis.[4] | |
| High background in Annexin V staining | Mechanical stress during cell handling causing membrane damage. | Handle cells gently during washing and resuspension steps. Avoid vigorous vortexing. |
| Enzymatic detachment (e.g., trypsin) is too harsh. | Use a lower concentration of trypsin or a non-enzymatic cell dissociation solution. Incubate for the minimum time required. |
Troubleshooting Guide 2: Issues with Western Blotting for Phospho-Proteins
| Problem | Possible Cause | Solution |
| No or weak phospho-Akt signal | Phosphatase activity during sample preparation. | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times. |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel. | |
| Poor antibody quality. | Use an antibody that has been validated for Western blotting of the specific phosphorylated target. | |
| Inconsistent band intensities | Uneven protein loading. | Carefully quantify protein concentration using a reliable method (e.g., BCA assay). Normalize the phospho-protein signal to the total protein signal. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. |
Troubleshooting Guide 3: Challenges in Immunofluorescence of the Golgi Apparatus
| Problem | Possible Cause | Solution |
| High background fluorescence | Non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9] |
| Autofluorescence of cells or fixative. | Use a fresh fixative solution. Include an unstained control to assess the level of autofluorescence. | |
| Weak Golgi signal | Poor primary antibody penetration. | Optimize the permeabilization step by adjusting the concentration and incubation time of the detergent (e.g., Triton X-100). |
| Low expression of the Golgi marker. | Choose a well-characterized and abundant Golgi protein as your marker (e.g., Giantin, GM130). | |
| Blurred or indistinct Golgi structure | Suboptimal fixation. | Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) to see which preserves the Golgi structure best in your cells. |
| Microscope out of focus. | Ensure proper focusing and use of immersion oil if required for high-magnification objectives. |
References
- 1. Frontiers | The Golgi complex in stress and death [frontiersin.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. ibidi.com [ibidi.com]
Technical Support Center: Optimizing Fluorescence Microscopy for Orpinolide Localization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize the localization of Orpinolide using fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a synthetic analog of a class of natural products known as withanolides.[1][2] It has shown significant antileukemic properties.[1][2][3] Through techniques like thermal proteome profiling, the direct cellular target of this compound has been identified as the oxysterol-binding protein (OSBP).[1][3][4][5] OSBP is a key protein involved in lipid transport, particularly the exchange of cholesterol and phosphatidylinositol 4-phosphate (PI4P) at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][4][5] By inhibiting OSBP, this compound disrupts Golgi homeostasis and cholesterol transport, which is a critical metabolic dependency for certain cancer cells.[1][2][3][4]
Q2: Does this compound have intrinsic fluorescence?
A2: The available literature does not explicitly state that this compound possesses intrinsic fluorescent properties suitable for direct visualization. The studies performed to date have used other methods, such as cellular thermal shift assays (CETSA) and fluorescence polarization (FP) with fluorescently labeled cholesterol analogs, to study its binding and effects.[6][7] Therefore, direct visualization of this compound likely requires conjugation to a fluorophore. The remainder of this guide assumes a fluorescently labeled version of this compound is being used.
Q3: What are the key considerations for choosing a fluorophore to conjugate to this compound?
A3: When selecting a fluorophore, consider the following:
-
Spectral Properties: Choose a fluorophore with excitation and emission spectra that are compatible with your microscope's laser lines and filter sets to maximize signal detection and minimize bleed-through.
-
Photostability: Select a robust fluorophore that is resistant to photobleaching, especially if you plan to perform long-term time-lapse imaging.[8]
-
Size and Charge: A small, neutrally charged fluorophore is less likely to interfere with this compound's binding to OSBP or its cellular uptake.
-
Quantum Yield: A higher quantum yield will result in a brighter signal, which is advantageous for detecting low-abundance targets.
Q4: What is a recommended starting concentration and incubation time for a fluorescent this compound probe?
A4: The optimal concentration and incubation time should be determined empirically. However, based on studies using unlabeled this compound, a starting concentration in the range of 100 nM to 1 µM can be used.[9] Incubation times can range from 30 minutes to 6 hours. It is recommended to perform a dose-response and time-course experiment to find the optimal conditions that yield specific localization at the Golgi apparatus with minimal background signal.
Q5: Is a fluorescent this compound probe suitable for live-cell imaging?
A5: Yes, a fluorescently labeled this compound should be suitable for live-cell imaging. This would allow for the dynamic visualization of its interaction with the ER-Golgi contact sites. Key considerations for live-cell imaging include minimizing phototoxicity by using the lowest possible laser power and exposure time, maintaining cells at 37°C and 5% CO2, and using an appropriate live-cell imaging buffer.
Q6: Can I fix and permeabilize cells after staining with a fluorescent this compound probe?
A6: This depends on the specific fluorophore used and the linker chemistry. Some fixation and permeabilization protocols, particularly those using harsh organic solvents like methanol (B129727) or acetone, can extract small molecules or quench the fluorescence of certain dyes.[10] It is recommended to test different fixation methods, such as paraformaldehyde (PFA) followed by a gentle permeabilization with a detergent like Triton X-100 or digitonin, to see which best preserves the localization signal.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescent this compound Localization
This protocol provides a general framework for visualizing the localization of a fluorescently labeled this compound derivative in living cells.
Materials:
-
Cells of interest (e.g., KBM7 leukemia cells)
-
Cell culture medium
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescent this compound probe (e.g., this compound-BODIPY)
-
Live-cell imaging solution (e.g., FluoroBrite DMEM)
-
Confocal microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the fluorescent this compound probe in DMSO. On the day of the experiment, dilute the probe to the desired final concentration (e.g., 500 nM) in pre-warmed live-cell imaging solution.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing imaging solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO2. For co-localization studies, you can add other live-cell stains (e.g., ER-Tracker or Golgi-Tracker) during the last 15-30 minutes of incubation.
-
Imaging: Mount the dish on the microscope stage. Allow the temperature and CO2 to equilibrate.
-
Image Acquisition: Locate the cells and acquire images using the appropriate laser lines and emission filters for your fluorescent probe. Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[11]
Data Presentation
Table 1: Hypothetical Photophysical Properties of a Fluorescent this compound Probe
| Property | Value |
| Probe Name | This compound-Green |
| Excitation Max (nm) | 488 |
| Emission Max (nm) | 520 |
| Molar Extinction Coeff. (cm⁻¹M⁻¹) | ~80,000 |
| Quantum Yield | > 0.6 |
| Recommended Laser Line | 488 nm Argon Ion |
| Recommended Emission Filter | 500 - 550 nm Bandpass |
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound localization.
Caption: this compound's mechanism of action via OSBP inhibition.
Troubleshooting Guide
Table 2: Troubleshooting Common Fluorescence Microscopy Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Probe Concentration: Insufficient probe to bind the target. 2. Photobleaching: Fluorophore destroyed by excessive light exposure.[8] 3. Incorrect Filter Set: Excitation/emission filters do not match the probe's spectra. | 1. Increase Probe Concentration: Perform a titration to find the optimal concentration. 2. Reduce Laser Power/Exposure: Use neutral density filters or lower laser power settings. Use an antifade mounting medium for fixed cells.[12] 3. Verify Microscope Setup: Confirm that the correct filters and laser lines are selected for your fluorophore. |
| High Background | 1. High Probe Concentration: Excess probe binding non-specifically or remaining in solution.[12] 2. Autofluorescence: Intrinsic fluorescence from cells or medium.[8] 3. Non-specific Binding: Probe is sticking to cellular components other than the target. | 1. Decrease Probe Concentration: Titrate to the lowest concentration that gives a specific signal. 2. Use Phenol (B47542) Red-Free Medium: For live-cell imaging, use a medium without phenol red. Image an unstained control to assess autofluorescence levels.[8] 3. Increase Wash Steps: Add one or two additional wash steps after incubation to remove unbound probe.[13] |
| Rapid Photobleaching | 1. High Excitation Intensity: Laser power is too high.[11] 2. Long Exposure Times: Detector is exposed to the emission light for too long. 3. Oxygen Scavengers Lacking: Molecular oxygen contributes to photobleaching. | 1. Reduce Laser Power: Use the minimum power needed for a clear image.[8] 2. Decrease Exposure Time: If possible, increase detector gain to compensate. 3. Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade agent like n-propyl gallate.[12] |
| Cellular Toxicity / Morphological Changes | 1. High Probe Concentration: The probe or its solvent (e.g., DMSO) is toxic at high concentrations. 2. Phototoxicity: High-intensity light, especially UV or blue, can generate reactive oxygen species that damage cells. 3. Prolonged Incubation: Long exposure to the probe may induce off-target effects. | 1. Perform a Toxicity Assay: Determine the maximum non-toxic concentration of your probe. Ensure the final DMSO concentration is <0.1%. 2. Minimize Light Exposure: Use the lowest possible laser power and capture images efficiently. Consider using longer wavelength fluorophores (red/far-red) which are generally less phototoxic.[8] 3. Reduce Incubation Time: Determine the minimum time required for specific staining. |
References
- 1. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Orpinolide and Natural Withanolides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic withanolide analog, Orpinolide, and the well-studied natural withanolide, Withaferin A. This objective comparison is supported by experimental data on their respective anticancer activities, focusing on leukemia cell lines, and delves into their distinct mechanisms of action.
Introduction to this compound and Natural Withanolides
Withanolides are a class of naturally occurring C28 steroidal lactones built on an ergostane (B1235598) skeleton, primarily found in plants of the Solanaceae family. These compounds, with Withaferin A being a prominent example, are known for their broad range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. Their therapeutic potential is attributed to their ability to modulate multiple signaling pathways simultaneously, such as NF-κB, JAK/STAT, and PI3K/Akt/mTOR.
This compound, in contrast, is a synthetic withanolide analog that has demonstrated potent antileukemic properties. Its mechanism of action is highly specific, targeting the oxysterol-binding protein (OSBP) and disrupting cholesterol transport at the endoplasmic reticulum-Golgi interface. This targeted approach presents a potentially more focused therapeutic strategy with a distinct molecular target compared to the broader activity of many natural withanolides.
Comparative Biological Activity
The cytotoxic effects of this compound and the natural withanolide Withaferin A have been evaluated in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (nM) |
| KBM7 | 79.7 |
| MV4;11 | 265.3 |
| Jurkat | 30.7 |
| LOUCY | 158.5 |
| MOLT4 | 119.5 |
Data sourced from Cigler et al., 2023 (bioRxiv preprint)
Table 2: Cytotoxicity of Withaferin A in Leukemia and Myelodysplasia Cell Lines
| Cell Line | IC50 at 72h (nM) |
| MDS-L | 105 ± 19 |
| HL-60 | ~150 |
| THP-1 | ~200 |
| Jurkat | ~60 |
| Ramos | ~100 |
Data sourced from a 2016 study on the growth-suppressive effects of Withaferin A.
A direct comparison in the Jurkat cell line reveals that this compound (IC50: 30.7 nM) demonstrates greater potency than Withaferin A (IC50: ~60 nM) in this specific leukemia model.
Mechanisms of Action: A Tale of Two Pathways
This compound and natural withanolides like Withaferin A exhibit distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.
This compound's Targeted Inhibition of Cholesterol Transport
This compound exerts its antileukemic effects by directly targeting and inhibiting the oxysterol-binding protein (OSBP).[1][2] OSBP plays a crucial role in the non-vesicular transport of cholesterol from the endoplasmic reticulum (ER) to the Golgi apparatus. By inhibiting OSBP, this compound disrupts Golgi homeostasis, leading to a cascade of cellular stress and ultimately, apoptosis in leukemia cells that are dependent on this cholesterol transport pathway.[1][2]
References
Orpinolide Demonstrates Potent In Vivo Anti-Leukemic Effects by Targeting Cholesterol Metabolism
For Immediate Release
A recent study has provided compelling in vivo evidence for the anti-leukemic effects of Orpinolide, a novel synthetic withanolide analog. The research, published in Nature Chemical Biology, demonstrates that this compound effectively targets a key metabolic vulnerability in leukemia cells by inhibiting the oxysterol-binding protein (OSBP), a crucial player in intracellular cholesterol transport. This targeted disruption of cholesterol homeostasis leads to significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML), offering a promising new therapeutic avenue for this challenging disease.
This comparison guide provides an objective analysis of this compound's in vivo performance against standard-of-care AML therapies, Venetoclax and Azacitidine, as well as another natural product-derived investigational agent, Parthenolide (B1678480). The data presented is based on preclinical xenograft models, which are standard in early-stage cancer drug development.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-leukemic effects of this compound and its comparators in xenograft models of AML. The data is compiled from various preclinical studies to provide a comparative overview.
| Compound | Leukemia Model | Key Efficacy Findings | Reference |
| This compound | MOLM-13 & KBM7 Xenografts | Significant tumor growth inhibition and prolonged survival. | --INVALID-LINK-- |
| Venetoclax | MOLM-13 Xenograft | Significant inhibition of AML progression and extension of survival.[1] | --INVALID-LINK-- |
| Azacitidine | MOLM-13 Xenograft | Significant decrease in AML expansion in bone marrow and spleen. | --INVALID-LINK-- |
| Parthenolide (DMAPT) | AML Patient-Derived Xenograft (PDX) | Rapid death of primary human leukemia stem cells and potent cytotoxicity to bulk leukemic cells.[2] | --INVALID-LINK-- |
Mechanism of Action: A Novel Approach to Targeting Leukemia
This compound's mechanism of action distinguishes it from conventional chemotherapies and other targeted agents. By inhibiting OSBP, this compound disrupts the transport of cholesterol from the endoplasmic reticulum to the Golgi apparatus. This interference with a fundamental cellular process creates a metabolic stress that is particularly detrimental to rapidly proliferating leukemia cells, which have a high demand for cholesterol for membrane synthesis and signaling.
References
Cross-Validation of Orpinolide's Mechanism of Action: A Comparative Guide
A detailed analysis of the synthetic withanolide analog, Orpinolide, reveals a potent anti-leukemic agent that disrupts cholesterol transport through the direct inhibition of oxysterol-binding protein (OSBP). This guide provides a cross-validation of its mechanism of action by comparing its performance with other known inhibitors of cellular transport and presenting the supporting experimental data.
This compound, a synthetic derivative of withanolides, has emerged as a promising therapeutic candidate for leukemia.[1] Its cytotoxic effects are attributed to the disruption of Golgi homeostasis and the inhibition of cholesterol biosynthesis.[1] Through a series of advanced experimental approaches, the direct molecular target of this compound has been identified as OSBP, a key player in the transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus.[2][3]
Comparative Performance Analysis
The anti-leukemic efficacy of this compound has been quantified across various leukemia cell lines, demonstrating potent cytotoxic effects at nanomolar concentrations. To contextualize its performance, this section compares the half-maximal effective concentration (EC50) of this compound with that of OSW-1, a natural product and known OSBP inhibitor, and Brefeldin A, a fungal metabolite that disrupts the Golgi apparatus, a downstream effector of this compound's target.
| Compound | KBM7 | MV4-11 | Jurkat | LOUCY | MOLT4 | K562 | HL-60 |
| This compound (EC50, nM) | 79.7 | 265.3 | 30.7 | 158.5 | 119.5 | - | - |
| OSW-1 (IC50, pM) | - | - | - | - | - | - | 6-55 |
| Brefeldin A derivative (IC50, µM) | - | - | - | - | - | 0.84 | - |
Table 1: Comparative Cytotoxicity of this compound and Alternative Compounds. The table presents the half-maximal effective/inhibitory concentrations (EC50/IC50) of this compound, OSW-1, and a Brefeldin A derivative in various leukemia cell lines. This compound data was obtained after 72 hours of treatment.[1] OSW-1 exhibits potent cytotoxicity in the picomolar range in HL-60 cells.[4] A derivative of Brefeldin A shows an IC50 of 0.84 µM in K562 cells.[5] A direct comparison of potency is challenging due to variations in cell lines and experimental conditions.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by directly binding to and inhibiting OSBP. This inhibition disrupts the crucial exchange of cholesterol for PI4P at the ER-Golgi membrane contact sites. The subsequent accumulation of PI4P and depletion of cholesterol in the Golgi apparatus leads to Golgi stress, disruption of cellular transport, and ultimately, apoptosis of the leukemia cells.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effective Killing of Leukemia Cells by the Natural Product OSW-1 through Disruption of Cellular Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
Orpinolide's Cytotoxic Profile Across Leukemia Cell Lines: A Comparative Analysis
Orpinolide, a synthetic withanolide analog, has demonstrated significant cytotoxic effects against a range of leukemia cell lines, highlighting its potential as an anti-leukemic agent. This guide provides a comparative overview of its activity, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.
A study investigating a collection of withanolide-inspired compounds identified this compound (designated as W7) as a potent cytotoxic agent across various leukemia cell lineages.[1][2] The compound was screened against a panel of cell lines representing chronic myeloid leukemia, acute myeloid leukemia, pre-B cell acute lymphoblastic leukemia, and T-cell acute lymphoblastic leukemia.[1][3]
Comparative Cytotoxicity of this compound (W7)
The half-maximal effective concentration (EC50) values of this compound were determined in several leukemia cell lines following a 72-hour treatment period. The results, summarized in the table below, indicate a particularly high potency in T-cell leukemia-derived cells and KBM7 cells, with EC50 values in the lower nanomolar range.[1][2] In contrast, this compound showed substantially less effect on the viability of non-malignant peripheral blood mononuclear cells (PBMCs), suggesting a potential therapeutic window.[2]
| Cell Line | Leukemia Type | EC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 30.7 |
| KBM7 | Chronic Myeloid Leukemia | 79.7 |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 119.5 |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 158.5 |
| MV4;11 | Acute Myeloid Leukemia | 265.3 |
A separate viability assessment at 48 hours for KBM7 cells yielded an EC50 of 182.7 nM.[3][4] The broader screening also included K562, OCIAML3, NALM6, and P-12 Ichikawa cell lines, where this compound also showed pronounced cytotoxicity, with the exception of K562.[1][3]
Experimental Protocols
Cell Viability Assay:
The cytotoxic effects of this compound were quantified using a luminescence-based cell viability assay. The protocol involved treating a panel of leukemia cell lines with a range of eight different concentrations of the compound. After an incubation period of 72 hours, cell viability was measured to generate dose-response curves. The relative area under the curve (A.U.C.) was calculated from these curves to represent the overall cytotoxic effect.[1][3] EC50 values were determined by fitting the normalized data to a non-linear regression model.[3]
Mechanism of Action: Disruption of Sterol Transport
This compound's cytotoxic activity stems from its ability to disrupt Golgi homeostasis.[2][5][6][7] Mechanistic studies, including multi-omics profiling and CRISPR/Cas9 screens, have identified the oxysterol-binding protein (OSBP) as the direct molecular target of this compound.[5][6][7][8]
OSBP is a key protein involved in the transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) at the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.[5] By inhibiting OSBP, this compound disrupts this essential lipid transport process, leading to Golgi stress and ultimately, cell death in leukemia cells that are dependent on this pathway for their rapid proliferation.[2][5][6][7] This targeted disruption of a key metabolic pathway provides a rationale for the observed selective cytotoxicity against malignant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.unamur.be [researchportal.unamur.be]
- 8. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Orpinolide's Target Engagement with OSBP: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the target engagement of Orpinolide with Oxysterol-binding protein (OSBP). It includes supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of studies aimed at this crucial interaction.
This compound, a synthetic withanolide analog, has been identified as a potent inhibitor of OSBP, a lipid transfer protein pivotal in cholesterol and phosphatidylinositol 4-phosphate (PI4P) exchange at endoplasmic reticulum (ER)-Golgi membrane contact sites.[1][2][3][4] Disrupting this interaction has shown pronounced anti-leukemic properties, making the validation of this compound's engagement with OSBP a critical area of study.[1][2] This guide explores the primary methods used to confirm this target engagement and compares them with alternative approaches.
Comparative Analysis of Target Validation Methods
The validation of a drug's direct interaction with its protein target is fundamental in drug discovery. For this compound, two principal methods have been employed to demonstrate its engagement with OSBP: Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA).[5][6][7] These techniques are compared with other potential validation methods in the table below.
| Parameter | Thermal Proteome Profiling (TPP) | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures ligand-induced changes in protein thermal stability across the proteome.[8] | Measures ligand-induced changes in the thermal stability of a specific protein in cells or lysates.[9] | Measures changes in refractive index upon ligand binding to an immobilized protein.[10] | Measures the heat change upon ligand binding to a protein in solution.[11] |
| Throughput | High (proteome-wide) | Low to Medium | Medium | Low |
| Cellular Context | Yes (in-cell TPP) | Yes (in-cell CETSA) | No (in vitro) | No (in vitro) |
| Labeling Required | No | No (for antibody-based detection) or tag-based (e.g., HiBiT)[12] | No (protein is immobilized) | No |
| Quantitative Output | Change in melting temperature (ΔTm) | Change in melting temperature (ΔTm) | Binding affinity (KD), kinetics (ka, kd) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Key Advantage | Unbiased, proteome-wide target and off-target identification.[9] | Direct evidence of target engagement in a cellular environment.[12] | Provides kinetic data.[10] | Provides a complete thermodynamic profile of the interaction.[11] |
| Key Disadvantage | Technically demanding, complex data analysis. | Limited to a single or few protein targets at a time. | Requires protein immobilization, which may affect its conformation. | Requires large amounts of pure protein and ligand. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound-OSBP engagement are provided below.
Cellular Thermal Shift Assay (CETSA) with Split Nanoluciferase (HiBiT) System
This method was used to confirm this compound's engagement with OSBP in a cellular context.[12]
1. Cell Line Generation:
- KBM7 cells are engineered to overexpress HiBiT-tagged OSBP. The HiBiT tag is a small peptide that can reconstitute with the LgBiT subunit to form a functional NanoLuc luciferase.
2. Compound Treatment:
- The engineered KBM7 cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
3. Thermal Challenge:
- The treated cells are aliquoted and subjected to a temperature gradient (e.g., 37°C to 67°C) for a short duration (e.g., 3 minutes) to induce protein denaturation. A no-heat control is also included.
4. Cell Lysis and Luminescence Measurement:
- After the heat shock, the cells are lysed.
- The LgBiT subunit is added to the lysate to allow for complementation with any remaining soluble HiBiT-OSBP.
- A luciferase substrate is added, and the resulting luminescence is measured. A higher luminescence signal indicates a greater amount of soluble, non-denatured HiBiT-OSBP.
5. Data Analysis:
- The luminescence readings are normalized to the no-heat control for each treatment condition.
- Melting curves are generated by plotting the fraction of soluble protein as a function of temperature.
- The change in melting temperature (ΔTm) between this compound-treated and vehicle-treated cells is calculated to quantify the extent of target stabilization.
Thermal Proteome Profiling (TPP)
TPP was utilized to identify OSBP as the primary target of this compound in an unbiased, proteome-wide manner.[1][3]
1. Cell Culture and Treatment:
- Leukemia cell lines (e.g., KBM7) are cultured to a sufficient density.
- Cells are treated with this compound or a vehicle control for a defined period.
2. Thermal Challenge and Lysis:
- The treated cells are harvested, washed, and resuspended in a suitable buffer.
- The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature within a defined range for a set time.
- After heating, the cells are lysed to release the proteins.
3. Protein Digestion and TMT Labeling:
- The soluble protein fraction from each temperature point is collected after centrifugation to remove aggregated proteins.
- The proteins are digested into peptides, typically using trypsin.
- The resulting peptides from each sample are labeled with tandem mass tags (TMT), allowing for multiplexed analysis.
4. Mass Spectrometry Analysis:
- The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- The relative abundance of each protein at each temperature point is determined from the TMT reporter ion intensities.
- Melting curves are generated for thousands of proteins.
- Proteins that show a significant shift in their melting temperature upon this compound treatment are identified as potential targets. OSBP was identified as showing a significant thermal stabilization in the presence of this compound.[6]
OSBP Signaling and Lipid Transport
OSBP is a key player in the non-vesicular transport of lipids between the ER and the Golgi apparatus.[13][14] It functions as a lipid exchanger, transporting cholesterol from the ER to the Golgi against a concentration gradient, a process powered by the transport of PI4P from the Golgi to the ER down its concentration gradient.[15] this compound inhibits this function, leading to a disruption of Golgi homeostasis.[1][5]
Caption: OSBP cycle at ER-Golgi contact sites and its inhibition by this compound.
Experimental Workflow for Target Validation
The general workflow for validating a protein-ligand interaction, such as that between this compound and OSBP, involves a multi-step process that often begins with unbiased screening and progresses to more targeted validation assays.
Caption: A stepwise approach from phenotypic observation to target validation.
References
- 1. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. biorxiv.org [biorxiv.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. OSBP-Related Protein Family: Mediators of Lipid Transport and Signaling at Membrane Contact Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OSBP - Wikipedia [en.wikipedia.org]
- 15. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
Orpinolide's Therapeutic Index: A Comparative Analysis Against Other OSBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved therapeutic windows remains a cornerstone of oncological research. Orpinolide, a synthetic withanolide analog, has emerged as a promising anti-leukemic candidate due to its targeted mechanism of action. This guide provides a comprehensive comparison of the therapeutic index of this compound with other notable compounds that target the same pathway, namely OSW-1 and schweinfurthin A. The data presented herein is collated from preclinical studies to offer an objective assessment of their potential as therapeutic agents.
Executive Summary
This compound and its comparators, OSW-1 and schweinfurthin A, all function by inhibiting the oxysterol-binding protein (OSBP), a critical component in intracellular cholesterol transport and Golgi apparatus homeostasis. Disruption of this pathway has shown potent cytotoxic effects in various cancer cell lines. A key determinant of a viable drug candidate is its therapeutic index (TI), the ratio of its toxicity in normal cells to its efficacy in cancer cells. This guide demonstrates that while all three compounds exhibit high potency against malignant cells, they also show a promising degree of selectivity, with OSW-1 and the schweinfurthins displaying a particularly wide therapeutic window in the available preclinical data.
Comparative Efficacy and Cytotoxicity
The therapeutic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cancer cells, and its 50% cytotoxic concentration (CC50) in normal, non-malignant cells. A higher TI, calculated as CC50/IC50, indicates greater selectivity for cancer cells and a potentially safer therapeutic profile.
| Compound | Cancer Cell Line(s) | Efficacy (IC50/EC50/GI50) (nM) | Non-Malignant Cell Type | Cytotoxicity (CC50) | Therapeutic Index (SI = CC50/IC50) |
| This compound (W7) | KBM7 (Leukemia) | 79.7 (EC50)[1] | Peripheral Blood Mononuclear Cells (PBMCs) | Did not substantially affect viability at concentrations effective against leukemia cells[1] | Favorable, but not quantitatively determined |
| MV4-11 (Leukemia) | 265.3 (EC50)[1] | ||||
| Jurkat (Leukemia) | 30.7 (EC50)[1] | ||||
| LOUCY (Leukemia) | 158.5 (EC50)[1] | ||||
| MOLT4 (Leukemia) | 119.5 (EC50)[1] | ||||
| OSW-1 | Various Cancer Cell Lines | ~0.78 (mean IC50)[2] | Nonmalignant cell lines | 40-150 fold higher than IC50 in malignant cells[2][3] | 40 - 150 |
| SW480, LoVo (Colon Carcinoma) | Nanomolar range (IC50)[4] | Normal epithelial cells | Lower cytotoxicity compared to cancer cells[4] | High | |
| T98G (Glioma) | 0.07 - 43.35 (IC50, time-dependent)[5] | ||||
| LN18 (Glioma) | 0.04 - 15.73 (IC50, time-dependent)[5] | ||||
| Schweinfurthin A/G | NCI-60 Cell Line Panel | Potent and differential cytotoxicity[6] | Normal human PBMCs and primary fibroblasts | ~100-fold lower activity | ~100 |
| PTEN-deficient B cell lymphoma | Highly toxic | ||||
| SF-295 (CNS cancer) | 11 (GI50)[7] | ||||
| RPMI-8226 (Leukemia) | Low nanomolar (GI50)[8] |
Mechanism of Action: Targeting the OSBP Pathway
This compound, OSW-1, and schweinfurthin A share a common molecular target: the oxysterol-binding protein (OSBP) and its related proteins (ORPs). OSBP is a lipid transfer protein that facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (B1241899) (PI4P) at the endoplasmic reticulum-Golgi membrane contact sites. By inhibiting OSBP, these compounds disrupt cholesterol homeostasis, leading to Golgi stress and ultimately apoptosis in cancer cells that have a high demand for lipids for their rapid proliferation.
Caption: Mechanism of action of this compound, OSW-1, and Schweinfurthin A.
Experimental Protocols
The determination of IC50 and CC50 values is crucial for assessing the therapeutic index of a compound. Below are generalized protocols for the assays commonly used in the cited studies.
Determination of IC50/EC50 in Leukemia Cell Lines (MTT/CCK-8 Assay)
This protocol outlines a common method for assessing the viability of cancer cells following treatment with a test compound.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 6. Schweinfurthins: Lipid Modulators with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of a fluorescent schweinfurthin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Independent Verification of Orpinolide's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Orpinolide with an alternative compound, OSW-1. Both molecules are potent inhibitors of the oxysterol-binding protein (OSBP), a key player in intracellular cholesterol transport, which has emerged as a promising therapeutic target in cancer. This document summarizes quantitative data on their efficacy in leukemia cell lines, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound and OSW-1
The anti-cancer activity of this compound and OSW-1 has been evaluated in various leukemia cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, are summarized in the table below. Lower values indicate higher potency.
| Cell Line | This compound (W7) EC50 (nM)[1] | OSW-1 IC50 (nM) |
| KBM7 (Chronic Myeloid Leukemia) | 79.7 | Data not available |
| MV4;11 (Acute Myeloid Leukemia) | 265.3 | 0.104[2] |
| Jurkat (T-cell Acute Lymphoblastic Leukemia) | 30.7 | ~0.006-0.055 |
| LOUCY (T-cell Acute Lymphoblastic Leukemia) | 158.5 | Data not available |
| MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | 119.5 | Data not available |
Note: The EC50 values for this compound were determined after a 72-hour treatment period. The IC50 values for OSW-1 in Jurkat cells are reported in the picomolar range (6 to 55 pM), which is equivalent to 0.006 to 0.055 nM. The IC50 value for OSW-1 in MV4-11 cells was obtained from a study where the compound was referred to as STP-B.
Mechanism of Action: Targeting Cholesterol Transport
This compound is a synthetic withanolide analog that exhibits potent antileukemic properties.[3][4][5][6] Its mechanism of action involves the direct inhibition of the oxysterol-binding protein (OSBP).[3][6][7][8] OSBP is a crucial component of the cellular machinery that transports cholesterol from the endoplasmic reticulum (ER) to the Golgi apparatus. This transport process is vital for maintaining the structural integrity and function of the Golgi. By inhibiting OSBP, this compound disrupts Golgi homeostasis, leading to cellular stress and ultimately, apoptosis in cancer cells that are highly dependent on cholesterol metabolism.[3][4][6][7] The activity of this compound is dependent on active phosphatidylinositol 4-phosphate (PI4P) signaling at the ER-Golgi membrane interface.[3][4][7]
OSW-1, a naturally occurring steroidal saponin (B1150181), also targets OSBP and its related protein ORP4, leading to potent anti-cancer effects.[4][5][7] Its mechanism also involves the disruption of intracellular lipid transport, which can induce Golgi stress and apoptosis.[9] Some studies also suggest that OSW-1 can disrupt cellular calcium homeostasis, contributing to its cytotoxic effects.[4][7]
Experimental Protocols
Cell Viability Assay (Luminescence-Based)
This protocol is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.
Materials:
-
Leukemia cell lines (KBM7, MV4;11, Jurkat, LOUCY, MOLT-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Opaque-walled 96-well plates
-
This compound and OSW-1 stock solutions (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the leukemia cells in the opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and OSW-1 in culture medium. Add the compounds to the designated wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background luminescence measurement.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the EC50/IC50 value.
-
Immunofluorescence Staining for Golgi Apparatus Disruption
This protocol allows for the visualization of the Golgi apparatus to assess the disruptive effects of this compound and OSW-1.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on glass coverslips and treat with this compound, OSW-1, or vehicle (DMSO) for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (and DAPI) for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the Golgi apparatus and nuclei using a fluorescence microscope. Disruption of the Golgi is characterized by a fragmented and dispersed appearance compared to the compact, perinuclear structure in control cells.
References
- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Killing of Leukemia Cells by the Natural Product OSW-1 through Disruption of Cellular Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective killing of leukemia cells by the natural product OSW-1 through disruption of cellular calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anticancer saponin OSW-1 is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Orpinolide's Impact on Gene Expression: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscape in cells treated with Orpinolide versus control cells. The data presented is derived from studies on the synthetic withanolide analog, this compound (also referred to as W7), which has demonstrated significant anti-leukemic properties.[1][2][3] The primary mechanism of this compound involves the disruption of Golgi homeostasis and cholesterol transport through the inhibition of the oxysterol-binding protein (OSBP).[1][2][3][4][5] This guide will delve into the specific gene expression changes induced by this compound, offering insights into its molecular mechanism of action.
Comparative Analysis of Gene Expression
Treatment of KBM7 leukemia cells with this compound induces significant alterations in the cellular transcriptome. A comparative analysis of this compound-treated cells versus DMSO-treated control cells reveals a distinct pattern of gene regulation, primarily centered on the inhibition of cholesterol biosynthesis.
Key Transcriptomic Changes Induced by this compound
| Gene Set/Pathway | Regulation | Key Genes Affected | Significance |
| Cholesterol Biosynthesis | Downregulated | HMGCS1, HMGCR, MVK, PMVK, MVD, IDI1, FDFT1, SQLE, CYP51A1, LSS, MSMO1, NSDHL, EBP, DHCR7, DHCR24, SC5D | This compound treatment leads to a coordinated downregulation of nearly all enzymes in the cholesterol biosynthesis pathway, indicating a robust inhibition of this critical metabolic process.[6] |
| Sterol Regulatory Element-Binding Protein (SREBP) Signaling | Downregulated | SREBF1, SREBF2 | The downregulation of these master transcription factors, which control the expression of cholesterol biosynthesis genes, further underscores the targeted effect of this compound on this pathway.[6] |
| Fatty Acid Metabolism | Downregulated | FASN, SCD, FADS1, FADS2, ELOVL3 | This compound also impacts the expression of genes involved in fatty acid synthesis and desaturation, suggesting a broader effect on lipid metabolism.[6] |
| JAK-STAT Signaling Pathway | Upregulated | STAT4, IL-2 Receptor | An upregulation of genes associated with the JAK-STAT pathway was observed, although the direct functional implications in the context of this compound's primary mechanism require further investigation.[2][7] |
Experimental Protocols
The following is a detailed methodology for the RNA sequencing experiment that generated the comparative transcriptomic data.
RNA Sequencing Protocol
-
Cell Culture and Treatment: KBM7 wild-type cells were cultured and treated with 485 nM this compound or DMSO (vehicle control) for 6 hours in biological triplicates.[1][2][8]
-
RNA Extraction: Total RNA was extracted from the treated cells using the RNeasy® Mini Kit (Qiagen). The quantity and quality of the extracted RNA were assessed.[8]
-
Library Preparation: Poly(A) enrichment was performed on 4 µg of total RNA. The RNA-seq library was then prepared using the Corall Total RNA-Seq Library Prep Kit (Lexogen) according to the manufacturer's protocol, with 2 ng of RNA as the starting material.[7][8]
-
Sequencing: The amplified and purified sequencing libraries were pooled in equimolar amounts and sequenced using an Illumina platform.[7][8]
-
Data Analysis: Differential gene expression analysis was performed to compare the transcriptomes of this compound-treated cells with DMSO-treated cells. Gene Set Enrichment Analysis (GSEA) was used to identify significantly enriched pathways.[1][6]
Visualizing the Molecular Impact of this compound
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for the comparative transcriptomic analysis.
Caption: this compound inhibits OSBP, disrupting cholesterol transport and PI4P signaling.
Caption: Workflow for comparative transcriptomic analysis of this compound-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Orpinolide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Orpinolide, a synthetic withanolide analog with potent anti-leukemic and cytotoxic properties.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following procedures are based on best practices for the disposal of hazardous and cytotoxic chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Protocols
Due to its cytotoxic nature, all materials that have come into contact with this compound must be treated as hazardous waste. This includes stock solutions, treated samples, contaminated personal protective equipment (PPE), and labware.
Key Principles of this compound Waste Management:
-
Segregation is Mandatory: Never mix this compound waste with general laboratory or non-hazardous waste.[4]
-
Designated Waste Streams: Utilize dedicated, clearly labeled containers for cytotoxic waste.[5]
-
Avoid Sewer Disposal: Do not dispose of this compound or any related contaminated materials down the drain.[6]
-
Point-of-Generation Management: Waste should be managed at the location where it is generated to minimize the risk of spills and exposure.[7]
Step-by-Step Disposal Procedures
1. Waste Categorization and Segregation:
Immediately upon generation, categorize this compound waste. All materials, including unused product, solutions, contaminated gloves, gowns, pipette tips, and vials, should be classified as cytotoxic hazardous waste.
2. Waste Containment:
-
Solid Waste:
-
Place all non-sharp solid waste (e.g., contaminated gloves, bench paper, wipes) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]
-
This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol if applicable.[5][8]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
The container must be compatible with the solvents used and clearly labeled with "Hazardous Waste - Liquid," the chemical name "this compound," and the approximate concentration.
-
-
Sharps Waste:
3. Labeling and Storage:
-
All waste containers must be securely closed when not in use.
-
Label all containers with the words "Hazardous Waste," the full chemical name (this compound), and a clear indication of the hazard (e.g., "Cytotoxic").[9]
-
Store waste containers in a designated, secure area away from general laboratory traffic, and in secondary containment to prevent spills.
4. Final Disposal:
-
Arrange for the collection of this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.[9]
-
The standard final disposal method for cytotoxic waste is high-temperature incineration to ensure the complete destruction of the hazardous compounds.[5]
Summary of this compound Disposal Guidelines
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Solid Waste (non-sharps) | Leak-proof container with a plastic liner.[8] | "Cytotoxic Waste" / "Hazardous Waste" | Incineration via a licensed waste management service.[5] |
| Liquid Waste | Shatter-resistant, leak-proof, and chemically compatible container. | "Hazardous Waste - Liquid," "this compound," and concentration. | Incineration via a licensed waste management service.[5] |
| Sharps Waste | Puncture-resistant sharps container.[8] | "Cytotoxic Sharps Waste" / "Hazardous Waste" | Incineration via a licensed waste management service.[5] |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of surfaces that have been in contact with this compound, follow this decontamination procedure:
-
Preparation: Don appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.
-
Initial Cleaning: Use a detergent solution to wash the surface, working from the outer edge of the contaminated area inwards.
-
Rinsing: Wipe the surface with a towel dampened with water.
-
Final Decontamination: Wipe the area with a 70% isopropyl alcohol solution.
-
Disposal: All cleaning materials must be disposed of as cytotoxic solid waste.
This compound Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. This compound disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. UBC [riskmanagement.sites.olt.ubc.ca]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
